12-Hydroxynevirapine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBABOMFNCVZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158261 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-24-4 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 12-Hydroxynevirapine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and experimental protocols related to 12-Hydroxynevirapine, a major oxidative metabolite of the antiretroviral drug Nevirapine.
Chemical Structure and Identification
This compound is a dipyridodiazepine derivative of Nevirapine where one of the hydrogens of the methyl group at position 4 is substituted with a hydroxyl group.[1]
Chemical Structure:
References
An In-depth Technical Guide to the Synthesis and Purification of 12-Hydroxynevirapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 12-Hydroxynevirapine, a principal oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648).[1] The information compiled herein is intended to equip researchers and professionals in drug development with detailed methodologies for obtaining this key metabolite for further studies.
Introduction
This compound is the major metabolite of Nevirapine, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4.[2] Understanding the synthesis and purification of this metabolite is crucial for various aspects of drug development, including metabolic studies, toxicology assessments, and the development of analytical standards. This guide presents a detailed synthesis protocol adapted from established literature and outlines effective purification techniques.
Synthesis of this compound
The chemical synthesis of this compound (11-cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one) can be achieved from a suitable precursor of Nevirapine. The foundational synthesis of a closely related precursor is detailed in the scientific literature, and this guide provides a protocol based on these established methods.
Synthesis Pathway
The synthesis of this compound involves the chemical modification of a Nevirapine precursor. The general pathway can be visualized as follows:
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a composite representation based on established synthetic strategies for Nevirapine and its derivatives.
Materials and Reagents:
-
Nevirapine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Sodium hydroxide
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Bromination of the Methyl Group:
-
Dissolve Nevirapine in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 12-bromomethylnevirapine.
-
-
Acetoxylation:
-
Dissolve the crude 12-bromomethylnevirapine in acetic acid.
-
Add sodium acetate and heat the mixture.
-
Monitor the reaction for the formation of the 12-acetoxymethylnevirapine.
-
Once the reaction is complete, cool the mixture and dilute with water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield crude 12-acetoxymethylnevirapine.
-
-
Hydrolysis to this compound:
-
Dissolve the crude 12-acetoxymethylnevirapine in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide, and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain crude this compound.
-
Purification of this compound
Purification of the synthesized this compound is critical to obtain a high-purity compound for research and analytical purposes. The two primary methods for purification are column chromatography and crystallization.
Purification Workflow
A typical workflow for the purification of this compound is outlined below:
References
- 1. Crystal form conversion of nevirapine solvates subjected to elevated temperature and humidity: a qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Metabolism of Nevirapine to 12-Hydroxynevirapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of nevirapine (B1678648), with a specific focus on its conversion to the major metabolite, 12-hydroxynevirapine. This document outlines the key enzymes involved, summarizes available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily eliminated through hepatic metabolism. The hydroxylation of nevirapine to various metabolites is a critical step in its biotransformation, and the formation of this compound represents a major metabolic pathway. Understanding the in vitro kinetics and the enzymes responsible for this conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity.
Cytochrome P450 Enzymes in Nevirapine 12-Hydroxylation
The in vitro metabolism of nevirapine to this compound is predominantly catalyzed by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this reaction.[1][2][3] Other isoforms, such as CYP2D6 and CYP2C9 , may also contribute to a lesser extent.[2][3] The involvement of multiple enzymes in the formation of this compound has made the determination of specific Michaelis-Menten kinetics for this metabolite challenging.
Quantitative Data on Nevirapine Metabolism
Table 1: Inactivation Kinetics of Human CYP3A4 by Nevirapine
| System | K_I (μM) | k_inact (min⁻¹) | Reference |
| Human Liver Microsomes | 31 | 0.029 | [4] |
| Recombinant Human CYP3A4 | 168 | 0.148 | [4][5] |
Table 2: Apparent Michaelis-Menten Constants for the Formation of Other Nevirapine Metabolites
| Metabolite | System | Apparent K_m (μM) | Reference |
| 2-Hydroxynevirapine | Human Liver Microsomes | 212 | [1] |
| 2-Hydroxynevirapine | Recombinant Human CYP3A4 | 279 | [1] |
| 3-Hydroxynevirapine | Human Liver Microsomes | 609 | [1] |
| 3-Hydroxynevirapine | Recombinant Human CYP2B6 | 834 | [1] |
Experimental Protocols
This section details a generalized protocol for characterizing the in vitro metabolism of nevirapine to this compound using human liver microsomes and recombinant CYP enzymes.
Materials and Reagents
-
Nevirapine
-
This compound standard
-
Human Liver Microsomes (pooled)
-
Recombinant human CYP enzymes (CYP3A4, CYP2D6, CYP2C9, etc.)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Incubation Conditions
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes or a specific recombinant CYP enzyme with potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Add nevirapine (dissolved in a suitable solvent like methanol (B129727) or acetonitrile, with the final solvent concentration typically kept below 1%) to the reaction mixture. A range of substrate concentrations should be used to determine enzyme kinetics.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. The quenching solvent should also contain an internal standard for accurate quantification.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis.
Analytical Method
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate nevirapine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Detection and Quantification: Detect and quantify the parent drug and the this compound metabolite using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. A standard curve of this compound should be prepared to allow for accurate quantification.
Visualizations
Nevirapine Metabolic Pathway
Caption: Metabolic pathway of nevirapine to its major hydroxylated metabolites.
Experimental Workflow for In Vitro Metabolism Assay
Caption: A typical experimental workflow for an in vitro nevirapine metabolism assay.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ClinPGx [clinpgx.org]
- 3. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of 12-Hydroxynevirapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxynevirapine is the major oxidative metabolite of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While nevirapine is an effective antiretroviral agent, its use can be limited by adverse drug reactions, including hepatotoxicity and severe skin rash. Emerging evidence indicates that the metabolic bioactivation of this compound plays a significant role in the pathogenesis of these toxicities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its metabolism, enzyme kinetics, and role in adverse reactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and mitigate the toxicities associated with nevirapine therapy.
Metabolism and Bioactivation
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several hydroxylated metabolites. The formation of this compound is a principal metabolic pathway. This metabolite can then undergo further biotransformation, including conjugation reactions.
Phase I Metabolism: Formation of this compound
The hydroxylation of nevirapine at the 12-methyl position is primarily catalyzed by CYP3A4 and to a lesser extent by other CYP isoforms.[1][2] Studies with human liver microsomes have shown that the formation of this compound is best correlated with CYP3A4 activity.[3]
Phase II Metabolism: Sulfonation and Glucuronidation
This compound is a substrate for phase II metabolizing enzymes, particularly sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Glucuronidation of the hydroxylated metabolites is a major detoxification pathway, leading to their excretion.[1] However, sulfonation of this compound, primarily in the skin, leads to the formation of a reactive electrophilic intermediate, 12-sulfoxynevirapine. This bioactivation step is considered a key event in the development of nevirapine-induced skin rash.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the enzyme kinetics of this compound metabolism and its effect on HIV-1 reverse transcriptase.
Table 1: Enzyme Kinetics of this compound Formation
| Enzyme | Substrate | Apparent Km (µM) | Vmax |
| Human Hepatic Microsomes | Nevirapine | 212 (for 2-hydroxynevirapine) | Not Reported |
| cDNA-expressed CYP3A4 | Nevirapine | 279 (for 2-hydroxynevirapine) | Not Reported |
| Human Hepatic Microsomes | Nevirapine | 609 (for 3-hydroxynevirapine) | Not Reported |
| cDNA-expressed CYP2B6 | Nevirapine | 834 (for 3-hydroxynevirapine) | Not Reported |
Note: Specific Km and Vmax values for the formation of this compound were not explicitly available in the reviewed literature. The provided data is for the formation of other hydroxylated metabolites by relevant CYP enzymes.[3]
Table 2: Enzyme Kinetics of this compound Sulfonation by Human Sulfotransferases
| SULT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km |
| SULT1A1 | 2.8 ± 0.5 | 130 ± 10 | 46 |
| SULT1A2 | 1.9 ± 0.3 | 45 ± 2 | 24 |
| SULT1B1 | 1.5 ± 0.2 | 88 ± 4 | 59 |
| SULT1C4 | 3.5 ± 0.6 | 110 ± 10 | 31 |
| SULT1E1 | 0.8 ± 0.1 | 150 ± 10 | 188 |
| SULT2A1 | 0.5 ± 0.1 | 230 ± 20 | 460 |
Data from a study characterizing the sulfonation of this compound by various human SULT isoforms.
Table 3: Inhibition of HIV-1 Reverse Transcriptase
| Compound | IC50 |
| Nevirapine | 84 nM (enzyme assay), 40 nM (cell culture)[5] |
| This compound | Less potent than nevirapine (specific IC50 not reported) |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nevirapine to 12-Sulfoxynevirapine
The following diagram illustrates the metabolic conversion of nevirapine to the reactive metabolite 12-sulfoxynevirapine.
Caption: Metabolic activation of nevirapine to a reactive metabolite.
Experimental Workflow for Glutathione (B108866) (GSH) Trapping Assay
This diagram outlines a typical workflow for identifying reactive metabolites of nevirapine using a glutathione trapping assay.
Caption: Workflow for detecting reactive metabolites via GSH trapping.
Experimental Protocols
Glutathione (GSH) Trapping of Nevirapine Reactive Metabolites in Human Liver Microsomes
Objective: To detect and identify reactive electrophilic metabolites of nevirapine by trapping them with glutathione.
Materials:
-
Nevirapine
-
Human liver microsomes (HLMs)
-
Reduced glutathione (GSH)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 1 mg/mL), nevirapine (final concentration, e.g., 10-100 µM), and glutathione (final concentration, e.g., 1-10 mM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10-20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to detect and identify potential GSH-nevirapine adducts. This typically involves monitoring for the expected mass of the parent drug plus the mass of glutathione (307.3 Da), with characteristic fragmentation patterns.[6][7]
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound
-
Nevirapine (as a positive control)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)
-
Poly(rA) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)
-
Trichloroacetic acid (TCA) or other suitable precipitation agent (for radioactive assays)
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)
Procedure:
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound and nevirapine in the appropriate solvent (e.g., DMSO) and then in reaction buffer.
-
Prepare Reaction Mixture: In a microplate, prepare the reaction mixture containing the reaction buffer, poly(rA)•oligo(dT) template/primer, and dNTPs.
-
Add Test Compound: Add the diluted this compound, nevirapine, or control solvent to the appropriate wells.
-
Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Quantify Product:
-
For radioactive assays: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on filter paper, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays: Utilize a system where the newly synthesized DNA is captured and detected using a fluorescent label.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Conclusion
This compound is a critical metabolite in the context of nevirapine's pharmacology and toxicology. Its formation, primarily mediated by CYP3A4, and subsequent bioactivation by sulfotransferases in the skin are key events leading to adverse drug reactions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of nevirapine toxicity and to develop safer antiretroviral therapies. A deeper understanding of the enzyme kinetics and metabolic pathways of this compound will be instrumental in predicting and mitigating the risks associated with nevirapine treatment.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Formation of 12-Hydroxynevirapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its metabolism is complex and primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to several hydroxylated metabolites. Among these, 12-hydroxynevirapine is a predominant metabolite. Understanding the specific CYP isozymes responsible for its formation is crucial for predicting drug-drug interactions, understanding interindividual pharmacokinetic variability, and elucidating the mechanisms behind nevirapine-associated toxicities. This guide provides a detailed overview of the role of CYP enzymes in this compound formation, summarizes key quantitative data, outlines common experimental protocols, and visualizes the metabolic and experimental pathways.
Introduction to Nevirapine Metabolism
Nevirapine is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged in the urine. The primary metabolic route is oxidation, catalyzed by CYP enzymes, followed by glucuronidation of the resulting hydroxylated metabolites.[1] The main oxidative metabolites are 2-, 3-, 8-, and this compound.[2] Of these, this compound is often the most abundant phase I metabolite found in plasma, both after a single dose and at steady state.[3] This metabolite is further oxidized to 4-carboxynevirapine.[1] The 12-hydroxylation pathway is of particular interest as it has been linked to the formation of a reactive quinone methide intermediate, which is implicated in nevirapine-associated skin rash and hepatotoxicity.[1][4]
Cytochrome P450 Isozymes in this compound Formation
In vitro studies utilizing a combination of human liver microsomes (HLMs), cDNA-expressed recombinant CYP enzymes, and specific inhibitors have identified the key enzymes responsible for nevirapine's 12-hydroxylation.
-
Primary Contributor: CYP3A4: There is a strong consensus in the literature that CYP3A4 is the principal enzyme catalyzing the formation of this compound.[2][5][6] Studies using characterized HLMs show a strong correlation between the rate of this compound formation and CYP3A4 activity (measured by testosterone (B1683101) 6β-hydroxylation).[5] Furthermore, chemical inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, significantly reduce the formation of this metabolite in HLM incubations.[5] Experiments with recombinant enzymes confirm that CYP3A4 robustly produces this compound.[5][7]
-
Secondary Contributor: CYP2D6: Multiple studies indicate that CYP2D6 also contributes to the formation of this compound, although to a lesser extent than CYP3A4.[2][5][6] Studies with a panel of cDNA-expressed CYPs demonstrated that CYP2D6 is capable of producing this compound.[5]
-
Minor Contributor: CYP2C9: At least one study has suggested a minor role for CYP2C9 in the 12-hydroxylation pathway.[6]
It is important to note that nevirapine itself is an inducer of CYP3A4 and CYP2B6, leading to autoinduction of its own metabolism.[1] This results in a decreased plasma half-life upon multiple dosing.[1]
Quantitative Data Summary
While specific Michaelis-Menten constants (K_m and V_max) for this compound formation by individual CYP isozymes are not consistently reported in the cited literature, several studies provide other relevant quantitative data regarding nevirapine's interaction with CYP enzymes.
Table 1: Inhibition and Inactivation Parameters of Nevirapine on CYP3A4
| Parameter | Value | System | Comments |
| K_i (Inhibition Constant) | 270 µM | Human Liver Microsomes | Indicates nevirapine is a weak inhibitor of CYP3A4, with inhibition occurring at concentrations well above therapeutic levels.[5][8] |
| K_I (Inactivation Constant) | 31 µM | Human Liver Microsomes | Parameters for mechanism-based inactivation of CYP3A4, thought to be mediated by a reactive quinone methide intermediate.[9][10] |
| k_inact (Maximal Rate of Inactivation) | 0.029 min⁻¹ | Human Liver Microsomes | [9][10] |
Table 2: Relative Formation Rates of Hydroxy-Nevirapine Metabolites by Recombinant CYPs
| Metabolite | Primary CYP(s) | Formation Rate (pmol/min/nmol CYP) |
| 2-hydroxynevirapine | CYP3A4 | Data not specified |
| 3-hydroxynevirapine | CYP2B6 | Data not specified |
| 8-hydroxynevirapine | CYP2D6, CYP3A4, CYP2B6 | Data not specified |
| This compound | CYP3A4, CYP2D6 | Data not specified |
| (Note: While studies confirm formation by these enzymes, specific rate values from a comparative recombinant CYP screen were not detailed in the search results.)[2][5] |
Experimental Protocols
The identification of CYP enzymes involved in drug metabolism, known as reaction phenotyping, employs several complementary in vitro methods.[11][12][13]
Incubation with Human Liver Microsomes (HLM)
This method serves as a primary screening tool, providing a physiologically relevant mix of drug-metabolizing enzymes.
-
Objective: To determine the rate of this compound formation in a pooled human liver enzyme system and to correlate this rate with the activities of specific CYPs.
-
Materials:
-
Pooled human liver microsomes (from multiple donors to average out genetic variability)
-
Nevirapine (substrate)
-
NADPH-regenerating system (Cofactor solution, e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Phosphate or Tris buffer (e.g., pH 7.4)
-
LC-MS/MS system for metabolite quantification
-
-
Protocol:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5-2 mg/mL protein), buffer, and nevirapine at various concentrations in a microcentrifuge tube or 96-well plate.
-
Pre-warm the mixture to 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
Terminate the reaction by adding a quenching solvent, such as cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Centrifuge the samples to pellet the microsomal protein.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[3]
-
Metabolism with Recombinant Human CYP Enzymes
This approach provides definitive evidence for the involvement of a specific CYP isozyme.
-
Objective: To identify which individual CYP isozymes can metabolize nevirapine to this compound.
-
Materials:
-
Microsomes from insect or bacterial cells engineered to express a single human CYP isozyme (e.g., rCYP3A4, rCYP2D6) along with NADPH-cytochrome P450 reductase.
-
Nevirapine (e.g., 50-100 µM).[5]
-
Other reagents as per the HLM protocol.
-
-
Protocol:
-
Incubate nevirapine separately with a panel of common recombinant CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[5]
-
The incubation procedure (initiation, termination, analysis) is analogous to the HLM protocol.
-
The formation of this compound in an incubation containing a single CYP isozyme directly demonstrates that enzyme's capability to catalyze the reaction.
-
Metabolite formation rates are calculated and expressed as picomoles of metabolite formed per minute per nanomole of CYP.[5]
-
Chemical and Antibody Inhibition Assays
This method confirms the role of specific CYPs within the complex HLM system.
-
Objective: To assess the reduction in this compound formation in HLMs in the presence of a known, specific CYP inhibitor.
-
Materials:
-
HLM incubation components (as above).
-
Specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6).[5]
-
Alternatively, specific monoclonal antibodies that bind to and inhibit a single CYP isozyme (e.g., anti-CYP3A4 antibody).[5]
-
-
Protocol:
-
Prepare standard HLM incubation mixtures.
-
Add a specific chemical inhibitor or antibody to the experimental samples. A control sample without the inhibitor is run in parallel.
-
For certain inhibitors (e.g., mechanism-based inhibitors like troleandomycin), a pre-incubation period with the microsomes and NADPH is required before adding nevirapine.[5]
-
Initiate the reaction with nevirapine (if not pre-incubated) or the NADPH-regenerating system.
-
Following incubation, terminate and process the samples as described previously.
-
A significant decrease in the formation of this compound in the presence of the inhibitor compared to the control implicates the targeted enzyme in the metabolic pathway.[5]
-
Mandatory Visualizations
Nevirapine Metabolic Pathway
Caption: Metabolic pathway of Nevirapine to this compound.
Experimental Workflow for CYP Reaction Phenotyping
Caption: Workflow for identifying CYPs in this compound formation.
Conclusion and Implications
The formation of this compound, a major metabolite of nevirapine, is predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2D6 and a minor role for CYP2C9. This knowledge is vital for drug development professionals and clinicians. The central role of CYP3A4 makes nevirapine susceptible to drug-drug interactions with inhibitors (e.g., ketoconazole, protease inhibitors) or inducers (e.g., rifampicin) of this enzyme. Furthermore, the link between the 12-hydroxylation pathway and the formation of a reactive quinone methide intermediate provides a mechanistic basis for investigating nevirapine-induced toxicities.[1][4] The detailed experimental protocols outlined herein represent the standard approach for elucidating the metabolic pathways of new chemical entities, enabling a proactive assessment of their metabolic profiles and interaction potential.
References
- 1. ClinPGx [clinpgx.org]
- 2. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the in vitro biotransformation of the HIV-1 reverse transcriptase inhibitor nevirapine by human hepatic cytochromes P-450 PMID: 10570031 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
12-Hydroxynevirapine: A Key Biomarker in Nevirapine Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its efficacy and safety are intrinsically linked to its metabolic profile, which is characterized by significant inter-individual variability. The hepatic metabolism of nevirapine is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, 12-hydroxynevirapine has emerged as a crucial biomarker, offering insights into the metabolic pathways governing nevirapine disposition and potentially predicting drug-induced toxicities. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the metabolic pathways, quantitative data, and analytical methodologies for its measurement.
Nevirapine Metabolism and the Significance of this compound
Nevirapine is primarily metabolized in the liver by CYP3A4 and CYP2B6 enzymes.[1][2] This process leads to the formation of four main hydroxylated metabolites: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and this compound.[1] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[1]
The formation of this compound is a major metabolic route.[3][4][5] Studies have shown that this compound is the predominant metabolite found in plasma after both single and multiple doses of nevirapine.[3][4][5] This metabolite is of particular interest as its formation pathway has been linked to nevirapine-induced skin rash, a significant adverse drug reaction. It is hypothesized that this compound can be further metabolized to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, triggering an immune response that manifests as a skin rash.
Monitoring the levels of this compound can therefore provide valuable information on the activity of the metabolic pathways involved in nevirapine clearance and may help in identifying patients at a higher risk of developing adverse reactions.
Quantitative Analysis of Nevirapine and its Metabolites
The quantification of nevirapine and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic studies and therapeutic drug monitoring. The following tables summarize key quantitative data from a study involving HIV-infected patients with hepatic fibrosis receiving chronic nevirapine therapy.
Table 1: Geometric Mean Plasma Concentrations of Nevirapine and its Metabolites in HIV-Infected Patients with Hepatic Fibrosis [6]
| Analyte | Geometric Mean Concentration (ng/mL) |
| 2-hydroxynevirapine | 186 |
| 3-hydroxynevirapine | 646 |
| This compound | 483 |
| 8-hydroxynevirapine | 29 |
| 4-carboxynevirapine | 18 |
Table 2: Pharmacokinetic Parameters of Nevirapine and its Phase I Metabolites After a Single 200 mg Oral Dose (Group A) and at Steady-State (200 mg twice daily) (Group B) [3]
| Parameter | Nevirapine | 2-hydroxynevirapine | 3-hydroxynevirapine | This compound | 4-carboxynevirapine |
| Group A (Single Dose) | |||||
| AUCinf (μM·h) | 1,027 (630-2,012) | 1.8 (0.9-4.2) | 0.9 (0.4-2.1) | 10.3 (5.1-19.8) | 5.2 (2.9-10.1) |
| Cmax (μM) | 8.8 (6.9-12.8) | 0.03 (0.02-0.05) | 0.02 (0.01-0.03) | 0.12 (0.08-0.19) | 0.04 (0.02-0.06) |
| Tmax (h) | 4 (2-8) | 8 (4-24) | 12 (8-24) | 12 (8-24) | 24 (12-48) |
| t1/2 (h) | 99 (53-217) | 85 (49-156) | 92 (55-168) | 78 (45-139) | 105 (61-182) |
| Group B (Steady-State) | |||||
| AUC0-12 (μM·h) | 231 (154-347) | 0.1 (0.05-0.2) | 2.1 (1.1-4.1) | 7.9 (4.8-13.1) | 3.9 (2.3-6.5) |
| Cmax (μM) | 24.1 (16.2-36.1) | 0.01 (0.005-0.02) | 0.22 (0.12-0.43) | 0.83 (0.50-1.38) | 0.41 (0.24-0.68) |
| Tmax (h) | 4 (2-8) | 4 (2-8) | 4 (2-8) | 4 (2-8) | 4 (2-8) |
Values are presented as median (range). AUCinf: Area under the plasma concentration-time curve from time zero to infinity. AUC0-12: Area under the plasma concentration-time curve from 0 to 12 hours. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Experimental Protocols
Accurate and reliable analytical methods are paramount for the quantification of this compound and other metabolites. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Protocol 1: HPLC-UV Method for Nevirapine and Metabolites
This protocol provides a general framework for the analysis of nevirapine and its hydroxylated metabolites in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [7] a. To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., zidovudine, 35 µg/mL). b. Add 5 mL of methyl tert-butyl ether. c. Vortex the mixture for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes at 4°C. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature. f. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [8][9]
-
HPLC System: Waters 2795 Alliance HPLC system with a 2996 photodiode array detector.[9]
-
Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm or Atlantis dC18, 3.9 x 150 mm, 5 µm.[8][9]
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724). A typical starting condition is 80:20 (v/v) buffer:acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 65 µL.[9]
-
Detection: UV detection at 280 nm for metabolites and 260 nm for nevirapine.[8][9]
3. Calibration and Quantification a. Prepare a series of calibration standards by spiking known concentrations of nevirapine, 2-hydroxynevirapine, and 3-hydroxynevirapine into drug-free human plasma. b. Process the calibration standards and quality control samples alongside the unknown samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. d. Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
Protocol 2: LC-MS/MS Method for this compound and Other Metabolites
LC-MS/MS offers superior sensitivity and specificity for the quantification of nevirapine metabolites, especially at low concentrations.
1. Sample Preparation (Solid-Phase Extraction) a. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water. b. Load 200 µL of plasma sample onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. d. Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions [3]
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[10]
-
Column: Hypurity advance C18, 50 x 4.6 mm, 5 µm or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical starting condition is 15:85 (v/v) A:B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX API 3000 LC-MS/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nevirapine: m/z 267.00 → 226.20
-
Internal Standard (e.g., Enalapril): m/z 377.10 → 234.10
-
(Note: Specific transitions for this compound and other metabolites need to be optimized based on the instrument and standards available).
-
3. Data Analysis a. Similar to the HPLC-UV method, use a calibration curve constructed from standards in drug-free plasma to quantify the analytes. b. The lower limit of quantification for hydroxylated metabolites is typically around 1 ng/mL.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of nevirapine highlighting the formation of this compound.
Caption: General experimental workflow for therapeutic drug monitoring of nevirapine and its metabolites.
Conclusion
This compound serves as a valuable biomarker for understanding the complex metabolism of nevirapine. Its quantification, alongside the parent drug and other metabolites, provides a more complete picture of an individual's metabolic phenotype. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for accurate measurement. By integrating pharmacokinetic data with clinical observations, researchers and drug development professionals can better elucidate the mechanisms of nevirapine-induced toxicities, paving the way for more personalized and safer therapeutic strategies for individuals living with HIV.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Preliminary Toxicity Studies of 12-Hydroxynevirapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. However, its clinical use is hampered by adverse drug reactions, most notably severe skin rash and hepatotoxicity.[1][2][3] Emerging evidence strongly suggests that these toxicities are not directly caused by the parent drug but rather by its metabolic products. A major oxidative metabolite of nevirapine is 12-hydroxynevirapine (12-OH-NVP).[4] This technical guide provides a comprehensive overview of the preliminary toxicity studies of 12-OH-NVP, summarizing key findings, experimental methodologies, and the implicated metabolic and signaling pathways.
Core Findings
The toxicity of nevirapine is intricately linked to its biotransformation. The 12-hydroxylation pathway is considered a key route leading to the adverse effects associated with nevirapine.[2] While 12-OH-NVP itself is a metabolite, it can undergo further bioactivation to reactive species that are implicated in cellular damage.
-
Skin Toxicity: The development of skin rash, a common adverse effect of nevirapine, is strongly associated with the formation of 12-sulfoxynevirapine, a reactive sulfate (B86663) metabolite of 12-OH-NVP, within the skin.[5][6][7]
-
Hepatotoxicity: While skin toxicity is linked to the sulfation of 12-OH-NVP, evidence suggests that nevirapine-induced hepatotoxicity is primarily caused by a reactive quinone methide metabolite formed from the parent drug in the liver.[1][2]
Data Presentation
While specific quantitative toxicity values such as IC50 and LD50 for this compound are not consistently reported in the reviewed literature, comparative and semi-quantitative data are available.
| Cell Line | Assay Type | Compound | Result | Reference |
| TK6 | Cytotoxicity | This compound | More cytotoxic than Nevirapine | [4] |
| TK6/SULT vector | Cytotoxicity | This compound | More cytotoxic than Nevirapine | [4] |
| TK6/SULT2A1 | Cytotoxicity | This compound | More cytotoxic than Nevirapine | [4] |
| Primary Human Hepatocytes | Cytotoxicity (LDH release) | Nevirapine Analogs (including 12-OH-NVP) | No signs of toxicity observed under the specific experimental conditions. | [8] |
| Hepatocyte-like cells (HLCs) | Cytotoxicity | Nevirapine | No cytotoxic effects observed up to 1000 µM. | [9] |
| Animal Model | Study Type | Compound | Dosage | Key Findings | Reference |
| Brown Norway Rats | Skin Rash Induction | This compound | Not specified | Treatment with 12-OH-NVP caused a rash. | [2] |
| Wistar Rats | General Toxicity | Nevirapine | 18 and 36 mg/kg body weight | Dose-dependent increase in liver weight and markers of liver damage. Increased lipid peroxidation in liver, kidney, and testis. | [10] |
| Mice | Acute Toxicity | Nevirapine | 10, 100, 1000, 1600, 2900, 5000 mg/kg | Oral LD50 determined to be 2154.07 mg/kg. | [11] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the toxicity assessment of this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines the general procedures employed.
In Vitro Cytotoxicity Assays
Objective: To assess the direct cytotoxic effects of this compound on cultured human cells.
General Protocol (adapted from protocols for Nevirapine and its analogs):
-
Cell Culture:
-
Human lymphoblastoid TK6 cells or human liver-derived cell lines (e.g., HepG2, primary human hepatocytes) are cultured in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
-
Compound Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Cells are seeded in multi-well plates (e.g., 96-well plates) and allowed to attach overnight.
-
The culture medium is replaced with medium containing various concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
-
Incubation:
-
The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Cell viability is determined using a standard cytotoxicity assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
ATP Assay: Quantifies the amount of ATP present in viable cells.
-
-
-
Data Analysis:
-
The results are expressed as a percentage of viable cells compared to the vehicle control.
-
If sufficient data points are available, the half-maximal inhibitory concentration (IC50) is calculated.
-
In Vivo Toxicity Studies in Rodent Models
Objective: To evaluate the systemic toxicity of this compound, with a focus on skin and liver effects, in a living organism.
General Protocol (based on studies with Nevirapine and its metabolites in Brown Norway and Wistar rats):
-
Animal Model:
-
Compound Administration:
-
This compound is formulated in a suitable vehicle for administration (e.g., oral gavage, incorporated into feed).
-
Animals are dosed with the compound or vehicle control daily or as specified in the study design.
-
-
Monitoring and Observations:
-
Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and the development of skin lesions.
-
-
Endpoint Analysis:
-
At the end of the study period, animals are euthanized, and blood and tissue samples are collected.
-
Hematology and Clinical Chemistry: Blood samples are analyzed for markers of organ damage (e.g., ALT, AST for liver function).
-
Histopathology: Organs of interest (e.g., liver, skin) are preserved, sectioned, and stained for microscopic examination to identify any pathological changes.
-
Immunohistochemistry and Molecular Analysis: Tissues may be further analyzed to investigate specific cellular and molecular changes, such as immune cell infiltration and gene expression.[12]
-
Mandatory Visualizations
Metabolic and Signaling Pathways
The following diagrams illustrate the key metabolic pathways of nevirapine leading to the formation of this compound and its subsequent bioactivation, as well as the downstream signaling events associated with its toxicity.
Caption: Metabolic activation of Nevirapine leading to organ-specific toxicity.
Caption: Postulated signaling pathways in 12-OH-NVP-related toxicities.
Experimental Workflow
The following diagram outlines a general workflow for the preliminary toxicity assessment of a drug metabolite like this compound.
Caption: General experimental workflow for toxicity assessment.
Conclusion
The preliminary toxicity studies of this compound indicate that it is a key intermediate in the metabolic activation pathway leading to nevirapine-associated skin rash. Its bioactivation to a reactive sulfate ester in the skin is a critical event in the initiation of this adverse reaction. While direct hepatotoxicity of 12-OH-NVP is less evident, the overall metabolism of nevirapine, including the formation of a quinone methide, contributes to liver injury. Further research is warranted to obtain more precise quantitative toxicity data for 12-OH-NVP and to fully elucidate the downstream signaling pathways involved in its-mediated toxicities. This knowledge will be instrumental in the development of safer nevirapine analogs and improved risk assessment strategies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12-OH-nevirapine sulfate, formed in the skin, is responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Involvement of Sulfotransferase in the Mechanism of Lamotrigine-induced Skin Rash - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the sequence of events involved in nevirapine-induced skin rash in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of 12-Hydroxynevirapine: A Technical Guide to its Solubility and Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 12-Hydroxynevirapine, the major oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648). Understanding the physicochemical properties of this key metabolite is critical for the accurate bioanalysis required in pharmacokinetic, toxicokinetic, and drug metabolism studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in this area.
Solubility of this compound
Precise experimental data on the solubility of this compound in biological matrices such as plasma, serum, or urine is not extensively available in publicly accessible literature. However, computational predictions provide an estimate of its aqueous solubility.
Table 1: Predicted Physicochemical and Solubility Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 282.30 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Water Solubility | 0.7 g/L | ALOGPS |
It is important to note that the actual solubility in complex biological fluids can be influenced by various factors including pH, protein binding, and the presence of other endogenous or exogenous compounds.
Stability of this compound in Human Plasma
The stability of this compound in human plasma has been investigated under various storage and handling conditions. The following tables summarize the available data, which is crucial for ensuring the integrity of samples from collection to analysis.
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Analyte Concentration | Stability Outcome | Source |
| Minimum of 3 cycles | Not specified | No effect on the metabolite | Riska et al., 2007[2] |
Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma
| Storage Condition | Duration | Analyte Concentration | Stability Outcome | Source |
| Room Temperature (Thawed Samples) | 4 hours | Not specified | Within 5% of theoretical value | Riska et al., 2007[2] |
Table 4: Post-Preparative (Autosampler) Stability of Extracted this compound Samples
| Storage Condition | Duration | Analyte Concentration | Stability Outcome | Source |
| Room Temperature | 48 hours | Not specified | Within 6% of theoretical value | Riska et al., 2007[2] |
Table 5: Long-Term Stability of Nevirapine Metabolites in Human Plasma
| Storage Condition | Duration | Analyte Concentration | Stability Outcome | Source |
| -20°C | > 3 years | Not specified | No degradation (for parent drug, nevirapine, implying metabolite stability) | Riska et al., 1999b |
Experimental Protocols
The following sections detail the methodologies for assessing the stability of this compound and for its quantification in biological matrices, based on established bioanalytical practices.
Stability Assessment Protocol
A general workflow for determining the stability of this compound in a biological matrix involves subjecting spiked samples to various conditions and comparing the measured concentrations to those of freshly prepared samples.
Bioanalytical Method for Quantification (LC-MS/MS)
The quantification of this compound in biological matrices is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent such as acetonitrile (B52724).
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the extracted sample is injected.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Metabolic Pathway of Nevirapine to this compound
This compound is a major oxidative metabolite of nevirapine, formed primarily by cytochrome P450 enzymes in the liver. This metabolite can be further bioactivated, particularly in the liver and skin, by sulfotransferases (SULTs) to form a reactive sulfate (B86663) ester, 12-Sulphoxy-nevirapine. This reactive metabolite is implicated in the idiosyncratic hepatotoxicity and skin rashes associated with nevirapine therapy.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound in biological matrices. While quantitative solubility data remains a key area for further investigation, the provided stability data and experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the metabolic pathway and experimental workflows aims to facilitate a clearer understanding of the analytical considerations for this important metabolite. Accurate and reliable quantification of this compound is essential for advancing our understanding of nevirapine's pharmacology and toxicology.
References
- 1. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of five nevirapine oxidative metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 12-Hydroxynevirapine
These application notes provide detailed methodologies for the quantitative analysis of 12-Hydroxynevirapine, a primary metabolite of the anti-HIV drug Nevirapine (B1678648), in biological matrices. The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a metabolite of Nevirapine, formed by the oxidation of the methyl group.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The methods outlined below describe validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques for the determination of this compound in biological samples.
Analytical Methods
A sensitive and specific liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nevirapine and its five metabolites, including this compound, in baboon serum.[2] Additionally, HPLC methods developed for Nevirapine can be adapted for the quantification of its hydroxylated metabolites.
Method 1: LC-MS/MS for this compound Quantification in Serum
This method provides high sensitivity and specificity for the simultaneous determination of Nevirapine and its metabolites.
Quantitative Data Summary
| Parameter | This compound | Nevirapine | 2-OHNVP | 3-OHNVP | 8-OHNVP | 4-CANVP |
| LLOQ (ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 5.0 |
| Within-run Precision (%) | < 14 | < 14 | < 14 | < 14 | < 14 | < 14 |
| Between-run Precision (%) | < 14 | < 14 | < 14 | < 14 | < 14 | < 14 |
| Accuracy (%) | 93-114 | 93-114 | 93-115.8 | 93-114 | 93-114 | 93-114 |
Data sourced from a study in baboon serum.[2]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction process is employed to isolate the analytes from the serum matrix.
-
Workflow Diagram:
References
- 1. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analysis of 12-Hydroxynevirapine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 12-Hydroxynevirapine, a primary metabolite of the antiretroviral drug nevirapine (B1678648), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of performance characteristics based on validated methods.
Introduction
This compound is a major oxidative metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Monitoring the levels of nevirapine and its metabolites is essential for understanding its metabolism, assessing patient adherence, and evaluating potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of these compounds in complex biological matrices like plasma. This protocol synthesizes information from established methods to provide a comprehensive guide for researchers.[1][2][3]
Experimental Protocol
This protocol is designed for the quantitative determination of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., pirenzepine (B46924) or an isotopically labeled analog)[1]
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (heparinized)[1]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][4]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add the internal standard.
-
Add 100 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
Liquid Chromatography
Chromatographic separation is critical for resolving this compound from other nevirapine metabolites and endogenous plasma components.
-
Column: A C18 reversed-phase column is commonly used (e.g., XBridge C18, 3.5 µm, 2.1 x 50 mm).[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Gradient Elution: A gradient elution is typically employed to ensure adequate separation and peak shape. An example gradient is to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of nevirapine metabolites, including this compound.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.010 - 1.0 mg/L | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [2] |
| Within-day Precision (%CV) | < 12% | [1] |
| Between-day Precision (%CV) | < 12% | [1] |
| Accuracy (% Difference from Nominal) | Within ±15% | [2] |
Table 2: Stability Data
| Stability Condition | Result | Reference |
| Freeze-Thaw Cycles (3 cycles) | Stable | [1] |
| Short-Term (4h in plasma at room temp) | Within 5% of theoretical value | [1] |
| Autosampler Stability (48h at room temp) | Within 6% of theoretical value | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the LC-MS/MS protocol for this compound analysis.
Caption: Workflow for this compound analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol, including sample preparation by protein precipitation and analysis by reversed-phase chromatography coupled with tandem mass spectrometry, is well-suited for applications in clinical and pharmaceutical research. The provided performance characteristics demonstrate the robustness of the methodology.
References
- 1. Quantitation of five nevirapine oxidative metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Development of a Competitive ELISA for the Quantification of 12-Hydroxynevirapine
Application Notes
These application notes provide a summary of the performance characteristics of a developed competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 12-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine. This assay is intended for research and drug development purposes, offering a sensitive and specific method for monitoring the levels of this metabolite in various biological matrices.
The assay is based on the principle of competitive binding. A known amount of this compound conjugated to a carrier protein is coated onto the wells of a microtiter plate. In the assay, the sample containing this compound and a specific monoclonal antibody are added to the wells. The this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Assay Performance Characteristics
The developed ELISA for this compound has been validated according to established guidelines to ensure accuracy, precision, and reliability. The key performance parameters are summarized in the table below.
| Parameter | Result | Acceptance Criteria |
| Assay Range | 1 ng/mL - 100 ng/mL | - |
| Sensitivity (LOD) | 0.5 ng/mL | - |
| Intra-Assay Precision (CV%) | < 10% | ≤ 15% |
| Inter-Assay Precision (CV%) | < 15% | ≤ 20% |
| Accuracy (Recovery %) | 85% - 115% | 80% - 120% |
| Specificity | High | Minimal cross-reactivity |
Cross-Reactivity
The specificity of the monoclonal antibody used in this assay was evaluated by testing its cross-reactivity with the parent drug, nevirapine, and other related metabolites. The results indicate high specificity for this compound.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Nevirapine | < 1 |
| 2-Hydroxynevirapine | < 5 |
| 3-Hydroxynevirapine | < 5 |
Example Standard Curve Data
The following table provides an example of a typical standard curve generated using this ELISA protocol. The optical density (OD) values are inversely proportional to the concentration of this compound.
| This compound (ng/mL) | Average OD (450 nm) | % B/B0 |
| 0 (B0) | 1.850 | 100 |
| 1 | 1.573 | 85 |
| 5 | 1.110 | 60 |
| 10 | 0.833 | 45 |
| 25 | 0.518 | 28 |
| 50 | 0.333 | 18 |
| 100 | 0.204 | 11 |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the development of the this compound competitive ELISA.
Preparation of this compound Immunogen (Hapten-Carrier Conjugation)
To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol describes the conjugation using the carbodiimide (B86325) crosslinker EDC.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (0.1 M MES, pH 4.7)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate tube, dissolve 20 mg of BSA in 4 mL of Conjugation Buffer.
-
Slowly add the this compound solution to the BSA solution while gently stirring.
-
In a separate tube, prepare a fresh solution of 10 mg EDC and 5 mg NHS in 1 mL of Conjugation Buffer.
-
Add the EDC/NHS solution to the this compound/BSA mixture.
-
Incubate the reaction for 2 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of buffer.
-
Determine the protein concentration and conjugation efficiency of the resulting this compound-BSA conjugate using a suitable method (e.g., UV-Vis spectrophotometry).
-
Store the conjugate at -20°C in aliquots.
Production and Purification of Monoclonal Antibodies
This protocol outlines the generation of monoclonal antibodies specific to this compound using hybridoma technology.
Materials:
-
This compound-KLH immunogen
-
BALB/c mice
-
Myeloma cells (e.g., Sp2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Complete cell culture medium
-
ELISA plates coated with this compound-BSA
-
Protein A or Protein G affinity chromatography column
Protocol:
-
Immunization: Immunize BALB/c mice with the this compound-KLH immunogen. Administer booster injections every 2-3 weeks.
-
Spleen Cell Fusion: Three days after the final booster, sacrifice the mice and harvest the spleens. Isolate splenocytes and fuse them with myeloma cells using PEG.
-
Hybridoma Selection: Plate the fused cells in 96-well plates and select for hybridomas by growing them in HAT medium.
-
Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-BSA using an indirect ELISA.
-
Cloning: Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell lines in larger culture volumes or as ascites in mice to produce a sufficient quantity of monoclonal antibodies.
-
Purification: Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
-
Characterization: Characterize the purified antibodies for their isotype, affinity, and specificity.
Competitive ELISA Protocol for this compound
This protocol describes the procedure for quantifying this compound in samples using the developed competitive ELISA.
Materials:
-
96-well ELISA plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
This compound-BSA conjugate
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
This compound standards
-
Samples to be tested
-
Anti-12-hydroxynevirapine monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the this compound-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µL of this compound standards or samples to the appropriate wells.
-
Add 50 µL of the diluted anti-12-hydroxynevirapine monoclonal antibody (e.g., 1:10,000 dilution in Blocking Buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody (e.g., 1:5,000 dilution in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
Assay Validation Protocol
To ensure the reliability of the ELISA, a thorough validation should be performed. This protocol outlines the key parameters to be assessed.
Parameters to Validate:
-
Precision (Intra- and Inter-Assay):
-
Prepare three quality control (QC) samples at low, medium, and high concentrations within the standard curve range.
-
Intra-Assay: Analyze 20 replicates of each QC sample on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%).
-
Inter-Assay: Analyze three replicates of each QC sample on three different days by three different analysts. Calculate the mean, SD, and CV% across the plates.
-
-
Accuracy (Spike and Recovery):
-
Spike known amounts of this compound into at least three different blank matrix samples at low, medium, and high concentrations.
-
Analyze the spiked samples and calculate the recovery percentage using the formula: (Measured Concentration / Spiked Concentration) x 100.
-
-
Linearity of Dilution:
-
Spike a high concentration of this compound into a blank matrix.
-
Serially dilute the spiked sample with the blank matrix to obtain at least five dilutions.
-
Analyze the dilutions and calculate the concentration, correcting for the dilution factor. The corrected concentrations should be consistent across the dilution series.
-
-
Sensitivity (Limit of Detection - LOD):
-
Analyze at least 10 replicates of the blank matrix.
-
Calculate the mean and SD of the blank readings.
-
The LOD is the concentration corresponding to the mean blank signal minus three times the SD of the blank.
-
-
Specificity (Cross-Reactivity):
-
Prepare standard curves for potential cross-reactants (e.g., nevirapine, other metabolites).
-
Calculate the concentration of each cross-reactant that gives a 50% inhibition (IC50).
-
Calculate the cross-reactivity percentage using the formula: (IC50 of this compound / IC50 of Cross-Reactant) x 100.
-
Application Notes and Protocols for the Use of 12-Hydroxynevirapine as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxynevirapine is a major phase I metabolite of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Accurate quantification of nevirapine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. These application notes provide a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of nevirapine metabolites.
The method described is a robust reversed-phase HPLC-UV technique suitable for the determination of this compound in biological matrices such as human plasma.[1][2][3] The availability of a validated analytical method is of utmost importance for the biomonitoring of Nevirapine and its primary metabolites.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Nevirapine and other relevant metabolites (e.g., 2-hydroxy-nevirapine, 3-hydroxy-nevirapine, 8-hydroxy-nevirapine)
-
HPLC grade acetonitrile (B52724)
-
Deionized water
-
Human plasma (for validation)
Instrumentation and Chromatographic Conditions
A validated HPLC-UV method for the quantification of Nevirapine and its phase I metabolites has been established.[1][2][3]
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Reverse-phase Luna C18 (250 mm × 4.6 mm; 5 μm; 100 Å) |
| Mobile Phase | 10% acetonitrile in 15 mM ammonium acetate buffer, pH 4 |
| Flow Rate | 0.8 mL/min for 90 minutes, then increased to 1.5 mL/min over 5 minutes and held for 19 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 100 μL |
| UV Detection | 254 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 10 ng/mL to 2500 ng/mL).
Sample Preparation (from Human Plasma)
A liquid-liquid extraction method can be employed for the extraction of nevirapine and its metabolites from plasma.
-
To a plasma sample, add the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Method Validation Parameters
The described HPLC method has been validated over a range of 10-2500 ng/mL for the phase I metabolites of Nevirapine.[1][2]
Linearity
The method demonstrates good linearity with a correlation coefficient (r²) of >0.99 for all analytes.[3] The calibration curves are generated by plotting the peak area as a function of the analyte concentration.[3]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 2500 | > 0.99 |
| 2-Hydroxynevirapine | 10 - 2500 | > 0.99 |
| 3-Hydroxynevirapine | 10 - 2500 | > 0.99 |
| 8-Hydroxynevirapine | 10 - 2500 | > 0.99 |
| Nevirapine | 10 - 10000 | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method are within acceptable limits.[1]
| Analyte | Concentration Level | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (%) |
| This compound | LLOQ (10 ng/mL) | 5 - 16 | 10 - 17 | 90 - 120 |
| QC Low (20 ng/mL) | 4 - 15 | 7 - 15 | 85 - 112 | |
| QC Mid (200 ng/mL) | 4 - 15 | 7 - 15 | 85 - 112 | |
| QC High (1250 ng/mL) | 4 - 15 | 7 - 15 | 85 - 112 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Recovery
The mean recovery for the analytes from plasma samples is approximately 94%, with no significant interference from endogenous plasma components or co-administered antiretroviral drugs.[2]
Visualized Workflows and Pathways
Caption: Workflow for HPLC analysis using this compound standard.
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC-UV method provides a sensitive, accurate, and precise tool for the quantification of this compound.[2] By utilizing this compound as a reference standard, researchers can confidently perform pharmacokinetic analyses and therapeutic drug monitoring of nevirapine and its metabolites. This method represents an inexpensive and reliable alternative to mass spectrometry-based techniques for the biomonitoring of Nevirapine.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Cell-Based Assays to Assess 12-Hydroxynevirapine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2][3] However, its use is linked to significant hepatotoxicity, a major clinical concern.[1][2][3][4] The mechanisms underlying nevirapine-induced liver injury are not fully understood but are thought to involve its metabolic activation into reactive species.[1][2][3] One of the primary metabolites, 12-hydroxynevirapine, is formed through cytochrome P450-mediated oxidation.[5] Evidence suggests that this metabolite may play a significant role in the observed cytotoxicity.[5][6][7] In fact, studies have indicated that this compound is more cytotoxic than the parent nevirapine compound.[5][7] This application note provides a suite of detailed protocols for cell-based assays to systematically evaluate the cytotoxicity of this compound, enabling researchers to investigate its mechanisms of toxicity. The described assays quantify cell viability, membrane integrity, apoptosis, and oxidative stress.
Key Cytotoxicity Assessment Assays
A multi-parametric approach is recommended to accurately assess the cytotoxic profile of this compound.[8] This involves employing a panel of assays that measure different cellular endpoints.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[11][12]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[13][14] It is a reliable marker for cytotoxicity and loss of membrane integrity.[13][14]
-
Caspase-3/7 Activity Assay: A key feature of apoptosis is the activation of caspases.[15][16][17] This assay measures the activity of effector caspases-3 and -7, providing a specific indication of apoptosis induction.[15][18]
-
Reactive Oxygen Species (ROS) Assay: Increased production of ROS can lead to oxidative stress and cellular damage.[19][20][21] This assay detects the levels of intracellular ROS, offering insights into oxidative stress as a potential mechanism of cytotoxicity.[22]
Data Presentation
Quantitative data from the described assays should be systematically organized to facilitate comparison and interpretation. The following tables provide a template for presenting the results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Vehicle Control | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)
| Concentration (µM) | % LDH Release (Mean ± SD) | EC50 (µM) |
| Vehicle Control | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 1.0 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| Positive Control (e.g., Staurosporine) |
Table 4: Effect of this compound on Oxidative Stress (ROS Production)
| Concentration (µM) | Fold Increase in ROS Levels (Mean ± SD) |
| Vehicle Control | 1.0 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| Positive Control (e.g., H2O2) |
Experimental Protocols
The following are detailed protocols for the recommended cell-based assays. Hepatocellular carcinoma cell lines such as HepG2 or primary human hepatocytes are recommended for these studies due to their metabolic competence.[23][24]
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[9][11][12][25]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol is based on established LDH assay methods.[13][14][26]
Materials:
-
Hepatocyte cell line
-
Cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound or vehicle control for the desired time.
-
Include control wells:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with lysis buffer 30 minutes before the end of the incubation)
-
Background (medium only)
-
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate for caspase-3 and -7.[18]
Materials:
-
Hepatocyte cell line
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with serial dilutions of this compound or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
Express the results as a fold increase in caspase activity relative to the vehicle control.
Reactive Oxygen Species (ROS) Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[21]
Materials:
-
Hepatocyte cell line
-
Cell culture medium
-
This compound stock solution
-
H2DCFDA stock solution (in DMSO)
-
Black-walled 96-well plates suitable for fluorescence measurements
-
Positive control (e.g., H2O2)
Procedure:
-
Seed cells in a black-walled 96-well plate.
-
After 24 hours, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add 100 µL of the diluted this compound or vehicle control to the wells. Include a positive control.
-
Incubate for the desired time (e.g., 1, 3, or 6 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.
-
Express the results as a fold increase in ROS levels relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways in this compound-induced cytotoxicity.
References
- 1. thescipub.com [thescipub.com]
- 2. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. Effects of human sulfotransferases on the cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 19. labtoo.com [labtoo.com]
- 20. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
In Vivo Experimental Design for Studying 12-Hydroxynevirapine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed antiretroviral drug for the treatment of HIV-1 infection.[1][2][3] Its metabolism is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[1][4][5] Among these, 12-hydroxynevirapine is the predominant metabolite observed in plasma after both single and multiple doses of nevirapine.[2][6][7][8][9]
The formation of this compound is mainly catalyzed by CYP3A4 and CYP2D6.[1][6] While initially considered an inactive metabolite, emerging evidence suggests that this compound can undergo further bioactivation, particularly through sulfation by sulfotransferase enzymes (SULTs), which may be implicated in nevirapine-associated toxicities, such as skin rash.[10][11] Therefore, a thorough in vivo characterization of this compound is crucial for a comprehensive understanding of nevirapine's safety and efficacy profile.
These application notes provide detailed protocols for the in vivo study of this compound, encompassing pharmacokinetic analysis and toxicological evaluation in rodent models. The methodologies are designed to be robust and reproducible, providing valuable data for drug development and regulatory submissions.
Signaling and Metabolic Pathways
The metabolic pathway of nevirapine to this compound and its subsequent bioactivation are critical to understanding its potential for toxicity. The following diagram illustrates the key enzymatic steps.
Caption: Metabolic pathway of nevirapine to this compound and its subsequent bioactivation.
Experimental Protocols
The following sections provide detailed protocols for conducting in vivo studies on this compound.
Animal Models
Wistar rats or C57BL/6 mice are suitable rodent models for these studies. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week before the commencement of experiments. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Pharmacokinetic (PK) Study Protocol
This protocol is designed to determine the pharmacokinetic profile of this compound following the administration of nevirapine.
Experimental Workflow:
References
- 1. iatdmct2017.jp [iatdmct2017.jp]
- 2. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular pathophysiology of cutaneous drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 10. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isolation of 12-Hydroxynevirapine from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for the treatment of HIV-1 infection. The metabolism of nevirapine is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system. The formation of hydroxylated metabolites, including 12-hydroxynevirapine, is a key step in its biotransformation.[1][2][3][4][5] Accurate quantification of these metabolites in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's disposition and potential for drug-drug interactions.
This document provides a detailed protocol for the isolation of this compound from human plasma samples, primarily utilizing a protein precipitation method. This method is widely employed due to its simplicity, speed, and efficiency in removing proteins that can interfere with subsequent analytical techniques.[6][7][8][9] Alternative methods such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also discussed.
Metabolic Pathway of Nevirapine
Nevirapine is metabolized by hepatic CYP enzymes to form four primary oxidative metabolites: 2-, 3-, 8-, and this compound.[1][2][3][10][11] The formation of this compound is predominantly mediated by the CYP3A4 and CYP2D6 isoforms.[2][3][10] This metabolite can be further oxidized to 4-carboxynevirapine.[1] The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UGT enzymes for urinary excretion.[1]
Experimental Protocol: Isolation of this compound from Plasma
This protocol details a protein precipitation method for the isolation of this compound from plasma samples prior to analysis by a suitable technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature or in a water bath at 37°C. Once thawed, vortex mix the samples gently to ensure homogeneity.
-
Spiking with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a known concentration of the internal standard. The IS is crucial for correcting for variability during sample preparation and analysis.
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is a common starting point and can be optimized.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the this compound and internal standard, to a clean microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step concentrates the analyte and removes the organic solvent, which might be incompatible with the initial mobile phase of the LC system.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase or a mixture of water and organic solvent that is compatible with the LC-MS/MS system. Vortex briefly to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulate matter.
-
Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
Alternative Extraction Methods
While protein precipitation is a robust method, other techniques can be employed, especially if cleaner extracts are required.
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This can result in a cleaner final extract and potentially lower matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. This method can also provide good sample cleanup but may be more time-consuming and use larger volumes of organic solvents compared to protein precipitation.
Data Presentation
The following tables summarize typical performance data for methods used to quantify nevirapine and its metabolites in plasma. While specific data for this compound is often reported as part of a panel of metabolites, the presented values are representative of the expected performance of a validated bioanalytical method.
Table 1: Method Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Nevirapine Metabolites | Low QC | < 15% | < 15% | 85-115% |
| (including 12-OH-NVP) | Mid QC | < 15% | < 15% | 85-115% |
| High QC | < 15% | < 15% | 85-115% | |
| Nevirapine | 30 | 1.3% | - | 4.0% |
| 300 | 2.8% | - | 7.0% | |
| 3000 | 3.6% | - | 6.2% |
Data compiled from multiple sources for nevirapine and its metabolites.[12][13][14]
Table 2: Recovery and Stability
| Parameter | Condition | Recovery/Stability (%) |
| Extraction Recovery | ||
| Protein Precipitation | Acetonitrile | > 80% |
| Analyte Stability | ||
| Freeze-Thaw Stability | 3 cycles | Within ±15% of initial |
| Bench-Top Stability | 4 hours at room temp. | Within ±15% of initial |
| Post-Preparative Stability | 24 hours in autosampler | Within ±15% of initial |
General expected values for bioanalytical methods.[6][7][13]
Conclusion
The protocol described provides a reliable and efficient method for the isolation of this compound from plasma samples. The protein precipitation technique is well-suited for high-throughput analysis in research and clinical settings. For applications requiring more extensive sample cleanup, SPE or LLE should be considered. The validation of any bioanalytical method is crucial to ensure the accuracy and precision of the generated data.
References
- 1. ClinPGx [clinpgx.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nevirapine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
Application of 12-Hydroxynevirapine in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxynevirapine is the major oxidative metabolite of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The metabolism of nevirapine is complex, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. This compound itself undergoes further metabolism, and this metabolic pathway has been implicated in the toxicities associated with nevirapine, such as skin rash. Understanding the role of this compound in drug-drug interactions (DDIs) is crucial for predicting and managing the safety and efficacy of nevirapine in combination with other drugs.
These application notes provide a summary of the use of this compound in DDI studies, including its impact on CYP enzyme activity. Detailed protocols for key in vitro experiments are also provided to guide researchers in this field.
Data Presentation
Table 1: In Vitro Inhibition of CYP3A4 by Nevirapine and its Deuterated Analog
| Compound | IC50 (µM) without pre-incubation | IC50 (µM) with 30-min pre-incubation (-NADPH) | IC50 (µM) with 30-min pre-incubation (+NADPH) | IC50 Shift (+/- NADPH) |
| Nevirapine (NVP) | >450 | 255.3 | 44.8 | 5.7-fold |
| 12-d3-Nevirapine (12-d3-NVP) | 185.2 | 148.7 | 45.1 | 3.3-fold |
Data from a study on the metabolism-dependent inactivation of recombinant CYP3A4.[1][2] A significant shift in IC50 values after pre-incubation with NADPH suggests metabolism-dependent inhibition.
Table 2: In Vitro Induction of CYP3A4 and CYP2B6 mRNA by Nevirapine and its Analogs in Primary Human Hepatocytes
| Compound (at 100 µM) | CYP3A4 mRNA Fold Induction | CYP2B6 mRNA Fold Induction |
| Nevirapine (NVP) | ~10-fold | ~20-fold |
| 12-d3-Nevirapine (12-d3-NVP) | ~12-fold | ~25-fold |
| Rifampicin (B610482) (10 µM - Positive Control) | ~30-fold | Not Reported |
Data from a study on the induction effects of NVP and its analogs in primary human hepatocytes after 72 hours of treatment.[1]
Experimental Protocols
In Vitro CYP Inhibition Assay: IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the activity of specific CYP isoforms in human liver microsomes.
Materials:
-
Test compound (this compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrate (e.g., midazolam for CYP3A4, bupropion (B1668061) for CYP2B6)
-
Positive control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2B6)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in incubation buffer.
-
Prepare the CYP isoform-specific substrate solution in incubation buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Test compound or positive control at various concentrations.
-
CYP isoform-specific substrate (at a concentration close to its Km).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro CYP Induction Assay in Primary Human Hepatocytes
This protocol describes a method to evaluate the potential of a test compound to induce the expression of CYP enzymes in cultured primary human hepatocytes.
Materials:
-
Test compound (this compound)
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital (B1680315) for CYP2B6)
-
Collagen-coated culture plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP isoform-specific probe substrates for activity assessment
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours. Refresh the medium with the compounds daily.
-
-
Assessment of CYP Induction (mRNA level):
-
After the treatment period, harvest the cells and lyse them.
-
Isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of the target CYP genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
Calculate the fold induction of CYP mRNA expression relative to the vehicle control.
-
-
Assessment of CYP Induction (Enzyme Activity):
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP isoform-specific probe substrates for a defined period.
-
Collect the supernatant and analyze the formation of the specific metabolites by LC-MS/MS.
-
Calculate the fold induction of CYP enzyme activity relative to the vehicle control.
-
LC-MS/MS Method for Quantification of this compound
This is a general guideline for developing an LC-MS/MS method for the quantification of this compound in a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation from other metabolites and matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 283.1 -> Product ion (Q3) m/z [Specific fragment to be determined, e.g., 265.1]
-
Internal Standard (e.g., deuterated this compound): To be determined based on the available standard.
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity and specificity.
Sample Preparation:
-
Protein precipitation (e.g., with acetonitrile or methanol) is a common method for extracting the analyte from plasma or microsomal incubation samples.
-
Liquid-liquid extraction or solid-phase extraction can also be used for cleaner samples.
Visualizations
Caption: Metabolic pathway of nevirapine to this compound and its bioactivation.
References
Application Notes and Protocols for High-Throughput Screening of 12-Hydroxynevirapine Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. Its metabolism is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. The major metabolite, 12-hydroxynevirapine, is formed through the action of CYP3A4 and, to a lesser extent, CYP2D6.[1] The formation of this metabolite is of significant interest as it has been implicated in the adverse effects associated with nevirapine therapy, including hepatotoxicity and skin rash.[1] Therefore, the identification of compounds that can inhibit the formation of this compound is a key area of research in drug development and safety.
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of potential inhibitors of this compound formation. The methodologies described are designed to be robust, efficient, and suitable for the rapid screening of large compound libraries.
Nevirapine Metabolism Pathway
Nevirapine undergoes extensive phase I metabolism primarily by cytochrome P450 enzymes to form hydroxylated metabolites. The key biotransformation is the hydroxylation of the methyl group to form this compound, which is predominantly catalyzed by CYP3A4. Other metabolites, such as 2-hydroxynevirapine and 3-hydroxynevirapine, are formed by CYP3A4 and CYP2B6, respectively.[1] The this compound can be further metabolized to 4-carboxynevirapine. Understanding this pathway is critical for designing effective screening strategies.
Caption: Metabolic pathway of nevirapine highlighting the formation of this compound.
High-Throughput Screening (HTS) for Inhibitors
HTS is a powerful approach to identify potential drug candidates from large compound libraries. For screening inhibitors of this compound formation, two primary assay formats are widely used: assays with human liver microsomes (HLMs) coupled with LC-MS/MS analysis, and cell-based or recombinant enzyme assays using fluorescent probes.
Experimental Workflow for HTS
The general workflow for screening inhibitors involves several key steps, from initial screening to hit confirmation and characterization.
Caption: A generalized experimental workflow for high-throughput screening of inhibitors.
Experimental Protocols
Protocol 1: HTS using Human Liver Microsomes and LC-MS/MS
This protocol describes a direct method to measure the formation of this compound and its inhibition.
Materials:
-
Human Liver Microsomes (HLMs)
-
Nevirapine
-
Test compounds (potential inhibitors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare stock solutions of test compounds and known inhibitors (e.g., ketoconazole (B1673606) as a positive control for CYP3A4 inhibition) in a suitable solvent.
-
Prepare the NADPH regenerating system.
-
-
Assay Setup:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Add HLMs to each well to a final protein concentration of 0.2-0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the amount of this compound formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Protocol 2: HTS using a Fluorescent Probe for CYP3A4 Activity
This protocol provides a more rapid and cost-effective method for primary screening by using a fluorescent probe that is a substrate for CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme or HLMs
-
Fluorescent probe substrate for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
Test compounds
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the fluorescent probe, test compounds, and a known CYP3A4 inhibitor (e.g., ketoconazole).
-
-
Assay Setup:
-
In a black microplate, add potassium phosphate buffer.
-
Add test compounds at various concentrations.
-
Add recombinant CYP3A4 or HLMs.
-
Add the fluorescent probe substrate.
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for an optimized duration.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a suitable stop solution or by directly reading).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound.
-
Determine the IC50 values for promising hits.
-
Data Presentation: Quantitative Analysis of Inhibition
While specific IC50 values for the inhibition of this compound formation are not widely available in the literature, the inhibition of CYP3A4, the primary enzyme responsible for this metabolic step, serves as a strong surrogate measure. The following table summarizes the IC50 values of known CYP3A4 inhibitors against general CYP3A4 activity. It is important to note that the inhibitory potency can be substrate-dependent.
| Inhibitor | IC50 (µM) for CYP3A4 Inhibition | Notes |
| Ketoconazole | 0.01 - 0.2 | A potent and specific inhibitor of CYP3A4. |
| Ritonavir | 0.01 - 0.1 | A potent mechanism-based inhibitor of CYP3A4. |
| Itraconazole | 0.02 - 0.3 | A potent CYP3A4 inhibitor. |
| Erythromycin | 10 - 50 | A moderate CYP3A4 inhibitor. |
| Fluconazole | 5 - 20 | A moderate inhibitor of CYP3A4, more potent against CYP2C19. |
| Nortriptyline | - | Shown to inhibit nevirapine metabolism in vitro, but specific IC50 for this compound formation is not reported.[2] |
Note: The IC50 values are approximate and can vary depending on the experimental conditions, including the specific substrate and enzyme source used.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of inhibitors of this compound formation. By employing these methodologies, researchers can efficiently screen large compound libraries and identify promising candidates for further development. The use of both direct measurement with LC-MS/MS and indirect screening with fluorescent probes allows for a comprehensive and tiered approach to inhibitor discovery. Further characterization of confirmed hits will be essential to understand their mechanism of action and potential for clinical application.
References
Troubleshooting & Optimization
Troubleshooting 12-Hydroxynevirapine peak tailing in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of 12-Hydroxynevirapine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks should have a symmetrical, or Gaussian, shape.[1] Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[2]
Q2: Why is my this compound peak tailing?
A2: this compound is an alkyldiarylamine and a metabolite of Nevirapine. Compounds with basic functional groups, like amines, are prone to interacting with residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] This secondary interaction is a primary cause of peak tailing. The pKa of this compound's strongest basic group is 4.12, and its strongest acidic pKa is 9.74. Operating the mobile phase at a pH close to the pKa of the analyte can lead to inconsistent ionization and, consequently, peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. To minimize tailing due to silanol interactions, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like this compound (basic pKa ≈ 4.12), a mobile phase pH of around 2.8 has been shown to produce symmetrical peaks for the parent compound, Nevirapine.[4] At this low pH, the basic functional groups are fully protonated, and the silanol groups on the stationary phase are not ionized, reducing the secondary interactions that cause tailing.
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is a common choice, methanol (B129727) can sometimes offer better peak shapes for certain compounds due to its different solvent properties. Experimenting with the type and concentration of the organic modifier can help optimize peak symmetry.
Q5: What role does the column play in preventing peak tailing?
A5: The choice and condition of the HPLC column are crucial. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce the number of free silanol groups available for secondary interactions.[2] Over time, columns can degrade, leading to a loss of bonded phase or the creation of a void at the column inlet, both of which can cause peak tailing.[1][2] If you suspect column degradation, replacing it with a new one is a good troubleshooting step.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Step 1: Initial Assessment
Before making any changes, carefully observe the chromatogram.
-
Is it only the this compound peak that is tailing, or are all peaks affected? If all peaks are tailing, it could indicate a system-wide issue such as a column void or extra-column volume.[3] If only the this compound peak is tailing, the issue is more likely related to the specific interactions between the analyte, mobile phase, and stationary phase.
-
Quantify the tailing: Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal peak has an As or Tf of 1.0. Values greater than 1.2 may indicate a problem that needs to be addressed.[2]
Step 2: Mobile Phase Optimization
Adjusting the mobile phase is often the most effective way to improve peak shape.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the basic pKa of this compound (pKa ≈ 4.12). A starting pH of ~2.5-3.0 is recommended. Use a suitable buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH. | Reduces secondary interactions with silanol groups, leading to a more symmetrical peak. |
| Buffer Concentration | Ensure adequate buffer concentration, typically in the range of 10-25 mM. | A stable pH is maintained throughout the analysis, minimizing peak shape distortion.[5] |
| Organic Modifier | If using acetonitrile, consider switching to methanol or a mixture of both. The concentration of the organic modifier can also be adjusted. | May improve peak shape due to different solvent-analyte interactions. |
| Additives | In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites. However, this is less common with modern columns. | Reduces silanol interactions and improves peak symmetry for basic compounds.[5] |
Step 3: Column and Hardware Evaluation
If mobile phase optimization does not resolve the issue, investigate the column and HPLC system.
| Component | Troubleshooting Step | Action |
| Column | Check for column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group. |
| Guard Column | If a guard column is in use, remove it and re-run the analysis. | A contaminated or blocked guard column can cause peak distortion. |
| System Tubing | Minimize extra-column volume. | Use tubing with a small internal diameter and keep the length as short as possible, especially between the column and the detector. |
| Connections | Ensure all fittings are secure and properly seated. | Loose connections can introduce dead volume and contribute to peak broadening and tailing. |
Step 4: Sample and Injection Considerations
The sample itself and the injection parameters can also be a source of peak tailing.
| Parameter | Recommended Action | Expected Outcome |
| Sample Solvent | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. | Prevents peak distortion caused by a strong sample solvent carrying the analyte down the column too quickly. |
| Sample Concentration | Reduce the concentration of the sample. | Overloading the column can lead to peak fronting, but in some cases, it can also contribute to tailing. |
| Injection Volume | Decrease the injection volume. | Similar to reducing the sample concentration, this can help to prevent column overload. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffer solutions at various pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5) using an appropriate buffer system (e.g., phosphate or formate) at a concentration of 20 mM.
-
Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Record the chromatogram and calculate the asymmetry factor.
-
Repeat: Repeat steps 3-5 for each of the prepared mobile phases.
-
Evaluate: Compare the asymmetry factors obtained at different pH values to determine the optimal pH for symmetrical peaks.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A flowchart for troubleshooting peak tailing.
Metabolic Pathway of Nevirapine
This diagram shows the metabolic conversion of Nevirapine to its hydroxylated metabolites, including this compound.
Caption: Metabolic pathway of Nevirapine.
References
Technical Support Center: Analysis of 12-Hydroxynevirapine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxynevirapine and optimizing its analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for analyzing this compound?
A1: The mass spectrometry parameters for this compound can vary depending on the instrument and the specific assay requirements. However, a common starting point using a high-resolution mass spectrometer like an Orbitrap is outlined in the table below. These parameters are for a positive ionization mode, which is typical for this compound.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI), this compound (C₁₅H₁₄N₄O₂) typically forms a protonated molecule [M+H]⁺ as the precursor ion. The exact mass of this ion is approximately 283.119 m/z.[1][2] Upon fragmentation, characteristic product ions are observed. The table below summarizes common MRM transitions.
Q3: How can I improve the sensitivity of my this compound assay?
A3: Improving sensitivity often involves a multi-step approach focusing on sample preparation, chromatography, and mass spectrometer settings. Consider the following:
-
Sample Preparation: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to concentrate the analyte and remove matrix components that can cause ion suppression.[3]
-
Chromatography: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting matrix components. Ensure the mobile phase composition promotes efficient ionization.
-
Ion Source Optimization: Fine-tune ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature to maximize the generation of the [M+H]⁺ ion.
-
Collision Energy: Optimize the collision energy to achieve the most efficient fragmentation of the precursor ion into the desired product ion, thereby maximizing the signal in your selected MRM transition.
Troubleshooting Guides
Problem 1: I am not seeing any peak for this compound.
-
Possible Cause 1: Instrument Malfunction.
-
Possible Cause 2: Incorrect Mass Spectrometry Parameters.
-
Possible Cause 3: Analyte Degradation.
-
Solution: this compound, like other drug metabolites, can be susceptible to degradation. Ensure proper sample storage conditions (e.g., low temperature, protection from light). Prepare samples fresh if possible.[3]
-
Problem 2: The peak for this compound has poor shape (e.g., fronting, tailing, or splitting).
-
Possible Cause 1: Chromatographic Issues.
-
Solution: Peak tailing can result from secondary interactions with the column stationary phase. Consider adjusting the mobile phase pH or using a different column chemistry. Peak fronting may indicate column overload, so try injecting a smaller sample volume or a more dilute sample. Peak splitting can be caused by a partially blocked frit or a void in the column packing; in this case, the column may need to be replaced.[5]
-
-
Possible Cause 2: Contamination.
-
Solution: Contaminants in the sample or on the column can interfere with the chromatography.[5] Ensure your sample preparation method is effective at removing interferences. Flush the column with a strong solvent to remove any buildup of contaminants.
-
Problem 3: The signal intensity for this compound is low or inconsistent.
-
Possible Cause 1: Ion Suppression.
-
Solution: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve the chromatographic separation to move the analyte peak away from interfering compounds. Enhance the sample cleanup procedure to remove more of the matrix.[3]
-
-
Possible Cause 2: Inefficient Ionization.
-
Solution: Re-optimize the ion source parameters. The optimal settings can sometimes drift over time. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve protonation of the analyte.
-
-
Possible Cause 3: Suboptimal Collision Energy.
-
Solution: The collision energy directly impacts the fragmentation efficiency. Perform a collision energy optimization experiment to find the voltage that yields the highest intensity for your chosen product ion.
-
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters for the analysis of this compound.
Table 1: Example LC-MS Parameters for this compound
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Thermo Scientific Exploris 240 Orbitrap | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| MS Level | MS2 | [1] |
| Fragmentation Mode | Higher-Energy C-trap Dissociation (HCD) | [1] |
| Collision Energy | 15% and 30% (nominal) | [1] |
| LC Column | Waters XBridge C18, 3.5 µm, 2.1x50 mm |[1] |
Table 2: MRM Transitions for Nevirapine (B1678648) and its Hydroxylated Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Nevirapine | 267.2 | 226.2 | [6] |
| 2-Hydroxynevirapine | 283.0 | 161.2 | [6] |
| This compound | 283.119 | 265.1086 |[1] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Quantification of this compound in a Biological Matrix
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI, Positive Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of m/z 283.1 -> 265.1 for this compound.
-
Source Parameters: Optimize spray voltage, gas flows, and temperature according to the specific instrument manufacturer's recommendations.
-
Visualizations
References
- 1. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy nevirapine | C15H14N4O2 | CID 10850461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 12-Hydroxynevirapine Recovery from Tissue Homogenates
Welcome to the technical support center for the analytical sciences. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 12-hydroxynevirapine from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from tissue homogenates?
A1: The main challenges include the complex nature of tissue matrices, which contain proteins, lipids, and other endogenous substances that can interfere with extraction and analysis.[1][2] this compound, being a hydroxylated metabolite, is more polar than its parent drug, nevirapine (B1678648), which can affect its partitioning behavior in different extraction systems. Additionally, a significant portion of the metabolite may be present as glucuronide conjugates, necessitating a hydrolysis step for total quantification.[3]
Q2: Which tissue types are most challenging for this compound extraction?
A2: Tissues with high lipid content, such as the brain and adipose tissue, present significant challenges. The lipids can interfere with the extraction process, leading to lower recovery and matrix effects during LC-MS/MS analysis.[1] Tissues rich in metabolic enzymes, like the liver, may also require specific considerations to prevent in-vitro degradation of the analyte after homogenization.
Q3: Is an enzymatic hydrolysis step necessary?
A3: Yes, for the quantification of total this compound, an enzymatic hydrolysis step is highly recommended. In vivo, this compound is extensively conjugated to glucuronic acid.[3] To measure the total concentration of the metabolite (both conjugated and unconjugated forms), enzymatic hydrolysis with β-glucuronidase is necessary to cleave the glucuronide moiety prior to extraction.
Q4: What is the importance of an internal standard (IS)?
A4: An internal standard is crucial for accurate and precise quantification. An ideal IS for this compound would be a stable isotope-labeled version (e.g., this compound-d3). The IS is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the analyte. By monitoring the ratio of the analyte to the IS, variability during sample preparation and analysis can be compensated for, leading to more reliable results.
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction of this compound from tissue homogenates.
Low Recovery
Issue: The recovery of this compound is consistently below the expected range (<70%).
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is thoroughly homogenized to release the analyte. Use of bead beaters or ultrasonic homogenizers is recommended. - Optimize the tissue-to-homogenization buffer ratio to ensure efficient disruption. |
| Inefficient Enzymatic Hydrolysis | - Verify the activity of the β-glucuronidase enzyme. - Optimize the incubation time and temperature for the hydrolysis reaction. - Ensure the pH of the buffer is optimal for the enzyme (typically pH 5.0-5.2). |
| Suboptimal Extraction Technique | - For LLE: Experiment with different organic solvents or a series of solvents with varying polarities. Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for better partitioning into the organic layer. - For SPE: Ensure the sorbent chemistry is appropriate for retaining and eluting a moderately polar compound. A mixed-mode or polymeric reversed-phase sorbent may be effective. Optimize the wash and elution solvent strengths. - For PPT: Ensure the ratio of precipitant (e.g., acetonitrile (B52724), methanol) to homogenate is sufficient for complete protein removal (typically 3:1 or 4:1). |
| Analyte Adsorption | - Use low-adsorption tubes and pipette tips, especially when working with low concentrations. - Silanized glassware can also minimize adsorption. |
High Variability in Recovery
Issue: The recovery of this compound is inconsistent across different samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | - Ensure all samples are processed under identical conditions (homogenization time, incubation temperature, extraction volumes, etc.). - Use of automated liquid handlers can improve consistency. |
| Matrix Effects | - Different tissue samples, even from the same organ, can have varying compositions, leading to different matrix effects. - Use of a stable isotope-labeled internal standard is the most effective way to correct for variability due to matrix effects. - If a stable isotope-labeled IS is not available, a structural analog can be used, but its ability to mimic the analyte's behavior should be carefully validated. - Improve sample cleanup by incorporating a more rigorous SPE procedure or a two-step LLE. |
| Incomplete Phase Separation (LLE) | - Ensure complete separation of the aqueous and organic phases before collecting the desired layer. - Centrifugation can aid in achieving a clean separation. |
Data Presentation: Comparison of Extraction Methods
While direct comparative recovery data for this compound from tissue homogenates is limited in the literature, the following table provides representative recovery data for nevirapine and other antiretroviral drugs from plasma, which can serve as a general guide for expected performance.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Solid-Phase Extraction (SPE) | Nevirapine | Human Plasma | 93 | <15 |
| Liquid-Liquid Extraction (LLE) | Efavirenz | Human Plasma | 85 | <10 |
| Protein Precipitation (PPT) | Emtricitabine | Human Plasma | >90 | <5 |
Note: This data is illustrative and the actual recovery of this compound from tissue homogenates will need to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for the extraction of this compound from tissue homogenates.
Protocol 1: Solid-Phase Extraction (SPE)
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold phosphate (B84403) buffer (pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Enzymatic Hydrolysis:
-
To 200 µL of the supernatant, add the internal standard.
-
Add 50 µL of acetate (B1210297) buffer (pH 5.0) and 10 µL of β-glucuronidase (from E. coli).
-
Incubate at 37°C for 2 hours.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the hydrolyzed sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization and Enzymatic Hydrolysis: Follow steps 1 and 2 from the SPE protocol.
-
LLE Procedure:
-
To the hydrolyzed sample, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT)
-
Tissue Homogenization and Enzymatic Hydrolysis: Follow steps 1 and 2 from the SPE protocol.
-
PPT Procedure:
-
Add 800 µL of ice-cold acetonitrile to the hydrolyzed sample (a 4:1 ratio of acetonitrile to supernatant).
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound recovery.
References
Technical Support Center: Bioanalysis of 12-Hydroxynevirapine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 12-Hydroxynevirapine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows poor peak shape, what are the likely causes and solutions?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. The common causes and troubleshooting steps are outlined below:
-
Column Overload:
-
Cause: Injecting too high a concentration of the analyte.
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Column Degradation or Contamination:
-
Inappropriate Mobile Phase:
-
Cause: The pH or composition of the mobile phase is not optimal for this compound.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent and buffer concentration.
-
-
Secondary Interactions:
-
Cause: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Use a column with end-capping or add a competing agent to the mobile phase.
-
Issue 2: Low Analyte Recovery
Question: I am experiencing low recovery for this compound. How can I improve it?
Answer: Low recovery is often due to inefficient extraction or analyte degradation. Consider the following:
-
Suboptimal Extraction Procedure:
-
Cause: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) is not efficient for this compound.
-
Solution:
-
-
Analyte Adsorption:
-
Cause: this compound may adsorb to plasticware or glassware.
-
Solution: Use low-adsorption labware or silanized glassware.
-
-
Analyte Instability:
-
Cause: The analyte may be degrading during sample collection, storage, or processing. Hemolysis can sometimes lead to analyte instability.[3][6]
-
Solution: Ensure proper sample handling and storage conditions (e.g., temperature, light protection). If hemolysis is suspected, evaluate its impact on analyte stability.[3][7]
-
Issue 3: High Signal Variability (Ion Suppression or Enhancement)
Question: I am observing significant ion suppression/enhancement in my this compound analysis. What are the causes and how can I mitigate this?
Answer: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis and can severely impact data quality.[8][9][10]
-
Co-elution with Endogenous Components:
-
Cause: Phospholipids, salts, and other matrix components co-eluting with this compound can interfere with its ionization.[11]
-
Solution:
-
Improve Chromatographic Separation: Modify the gradient, flow rate, or change the analytical column to separate the analyte from interfering peaks.[12]
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove a larger portion of the matrix components.[11] Techniques specifically designed for phospholipid removal can be particularly effective.[13]
-
-
-
Choice of Ionization Technique:
-
Use of an Appropriate Internal Standard:
-
Cause: A non-ideal internal standard (IS) may not track the behavior of the analyte during sample preparation and ionization.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[15] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, nevirapine (B1678648) (e.g., Nevirapine-d4 or Nevirapine-d5), can often be a suitable alternative.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of this compound by the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, serum, urine).[13] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy, precision, and sensitivity of the assay.[8][9]
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A2: The most common method is the post-extraction spike method.[15] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses gives the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is simple and fast, it is the least effective at removing matrix components.[11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer significantly cleaner extracts.[3][4] SPE, in particular, can be highly selective and effective at removing interfering substances like phospholipids.[4][11]
Q4: Can hemolysis affect the bioanalysis of this compound?
A4: Yes, hemolysis, the rupture of red blood cells, can impact bioanalysis.[6] It can introduce additional matrix components into the plasma, potentially causing or exacerbating matrix effects.[3] Hemolysis can also affect analyte stability and extraction recovery.[3][6] Therefore, it is crucial to assess the impact of hemolysis during method validation.[12]
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the bioanalysis of this compound.
Protocol 1: Protein Precipitation (PPT)
This method is rapid but may result in significant matrix effects.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Addition of Internal Standard: Spike with an appropriate internal standard (e.g., this compound-d4 or Nevirapine-d5).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
Sample Aliquoting and Buffering: To 200 µL of plasma, add 50 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) buffer, pH 9.0) to adjust the pH.
-
Addition of Internal Standard: Spike with the internal standard.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Mixing: Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is very effective at minimizing matrix effects.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment and Loading: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Cleanup Efficiency | Low | Moderate | High |
| Matrix Effect Potential | High | Moderate | Low |
| Recovery | Variable, can be affected by co-precipitation | Generally good, dependent on solvent and pH | High and reproducible with method optimization |
| Throughput | High | Moderate | Can be high with 96-well plates |
| Cost per Sample | Low | Moderate | High |
| Method Development Time | Short | Moderate | Long |
Visualizations
Caption: Overview of sample preparation workflows for this compound bioanalysis.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. affinisep.com [affinisep.com]
- 5. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of nevirapine incubation time for maximal 12-Hydroxynevirapine yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the biotransformation of nevirapine (B1678648), with a specific focus on optimizing the incubation time for the maximal yield of its major metabolite, 12-hydroxynevirapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of this compound?
Nevirapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of this compound, a major metabolite, is predominantly mediated by CYP3A4, with minor contributions from CYP2D6 and CYP2C9. This metabolite can be further oxidized to 4-carboxynevirapine.[1]
Q2: What experimental systems are suitable for studying nevirapine metabolism in vitro?
Commonly used in vitro systems include human liver microsomes (HLMs), primary human hepatocytes (in both 2D and 3D cultures), and recombinant cDNA-expressed CYP enzymes.[2] HLMs are a cost-effective option for studying Phase I metabolism, while hepatocytes provide a more complete system with both Phase I and Phase II enzymes.
Q3: How does nevirapine affect its own metabolism over time?
Nevirapine is known to be an auto-inducer of the enzymes responsible for its metabolism, particularly CYP3A4 and CYP2B6.[2][3][4] This means that chronic exposure to nevirapine can lead to an increased rate of its own clearance. This auto-induction process is typically complete within 2 to 4 weeks of continuous administration.[3] In vitro, this can be a crucial factor to consider in experimental design, especially in longer-term hepatocyte cultures.
Q4: What are the typical concentrations of nevirapine and this compound observed in vivo?
The plasma concentrations of nevirapine and its metabolites can vary depending on the dosing regimen and individual patient factors. However, studies have shown that this compound is a predominant metabolite. The concentrations of all metabolites are generally much lower than the parent drug, nevirapine.[5]
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Possible Cause 1: Suboptimal Incubation Time. The reaction may not have proceeded long enough for significant metabolite formation, or alternatively, the incubation may have been too long, leading to further metabolism of this compound.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions. Test a range of time points (e.g., 0, 5, 15, 30, 45, 60, and 90 minutes) to identify the point of maximal this compound accumulation.
-
-
Possible Cause 2: Inactive Enzyme System. The CYP enzymes in your liver microsomes or hepatocytes may have low activity.
-
Solution: Verify the activity of your enzyme source using a known substrate for CYP3A4 (e.g., midazolam). Ensure proper storage and handling of all biological materials to maintain their activity.
-
-
Possible Cause 3: Inappropriate Cofactor Concentration. The concentration of NADPH, the essential cofactor for CYP enzymes, may be limiting.
-
Solution: Ensure that NADPH is present at a saturating concentration, typically around 1-2.5 mM. Prepare the NADPH solution fresh before each experiment.
-
Issue 2: High variability in this compound yield between experiments.
-
Possible Cause 1: Inconsistent Incubation Times. Minor variations in the start and stop times of the reaction can lead to significant differences in metabolite yield, especially during the linear phase of the reaction.
-
Solution: Use a consistent and precise method for starting and stopping the incubations. For example, pre-warm all components to 37°C before initiating the reaction by adding NADPH, and stop the reaction by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
-
Possible Cause 2: Inter-individual Differences in Liver Microsomes. If using microsomes from different donors, genetic polymorphisms in CYP enzymes can lead to variations in metabolic activity.
-
Solution: Whenever possible, use pooled human liver microsomes from a large number of donors to average out individual variability. If using single-donor microsomes, be aware of potential genetic differences and consider genotyping for relevant CYP alleles.
-
Issue 3: Discrepancy between expected and observed metabolite profiles.
-
Possible Cause: Auto-induction or Inhibition of CYP Enzymes. In longer-term experiments with hepatocytes, nevirapine can induce the expression of CYP3A4 and CYP2B6, altering the metabolite profile over time.[2][4] Nevirapine can also act as a time- and concentration-dependent inactivator of CYP3A4.[6]
-
Solution: Be aware of the dual role of nevirapine as an inducer and inhibitor. For kinetic studies, shorter incubation times are generally preferred to minimize the impact of these effects. In longer-term studies, it is important to characterize the changes in CYP expression and activity over the course of the experiment.
-
Data Presentation
Table 1: In Vivo Plasma Concentrations of Nevirapine and its Metabolites
| Analyte | Geometric Mean Concentration (ng/mL) |
| Nevirapine | 5,750 |
| 2-hydroxynevirapine | 186 |
| 3-hydroxynevirapine | 646 |
| 8-hydroxynevirapine | 29 |
| This compound | 483 |
| 4-carboxynevirapine | 18 |
Data adapted from a study in HIV-1-infected patients with hepatic fibrosis receiving a stable nevirapine regimen.
Table 2: Pharmacokinetic Parameters of Nevirapine Metabolites After a Single Dose and at Steady State
| Metabolite | Metabolic Index (Single Dose) | Metabolic Index (Steady State) |
| 2-hydroxynevirapine | Higher | Lower |
| 3-hydroxynevirapine | Lower | Higher |
| This compound | No significant change | No significant change |
| 4-carboxynevirapine | No significant change | No significant change |
The metabolic index is defined as the ratio of the metabolite area under the curve (AUC) to the nevirapine AUC.[5] A higher index indicates a greater relative amount of that metabolite.
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound Formation in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a mixture containing human liver microsomes (final protein concentration of 0.5-2 mg/mL) and nevirapine (at the desired concentration) in a phosphate (B84403) buffer (e.g., 66 mM Tris buffer, pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 2.5 mM.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60, and 90 minutes), take an aliquot of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples for the presence of this compound using a validated analytical method such as LC-MS/MS.
-
-
Data Interpretation:
-
Plot the concentration of this compound against time to determine the time point at which the maximum yield is achieved before it begins to plateau or decline due to further metabolism. This will be the optimal incubation time for your experimental conditions. Preliminary studies have shown that in vitro metabolism rates can be constant for at least 45 minutes.
-
Visualizations
Caption: Nevirapine metabolic pathway showing the formation of major metabolites.
Caption: Workflow for optimizing nevirapine incubation time.
References
- 1. ClinPGx [clinpgx.org]
- 2. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Solid-Phase Extraction for 12-Hydroxynevirapine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining solid-phase extraction (SPE) methods for 12-Hydroxynevirapine.
Troubleshooting Guide
Low recovery, poor reproducibility, and the presence of interfering substances are common challenges encountered during the solid-phase extraction of this compound. The following table outlines potential issues, their likely causes, and recommended solutions to optimize your extraction protocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inappropriate Sorbent Selection: The chosen SPE sorbent (e.g., C18) may not have optimal retention for the more polar this compound compared to the parent drug, nevirapine. | Test alternative sorbents such as polymeric reversed-phase (e.g., Oasis HLB) or mixed-mode cation exchange cartridges, which may offer better retention for hydroxylated metabolites. |
| Incorrect Sample pH: The pH of the sample may prevent the analyte from being retained on the sorbent effectively. | Adjust the sample pH to ensure this compound is in a neutral state for reversed-phase SPE, typically by acidifying the sample to a pH at least 2 units below the pKa of any basic functional groups. | |
| Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with interferences. | Decrease the organic solvent percentage in the wash solution. Perform a stepwise wash with increasing solvent strength to determine the optimal composition that removes interferences without eluting the analyte. | |
| Incomplete Elution: The elution solvent may not be strong enough to fully recover the analyte from the sorbent. | Increase the strength or volume of the elution solvent. Consider using a stronger solvent like methanol (B129727) or acetonitrile, potentially with a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to improve elution efficiency. | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading. | Reduce the sample volume or use a cartridge with a larger sorbent bed mass. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in sample preparation, such as pH adjustment or particulate removal, can lead to inconsistent results. | Standardize the sample pre-treatment protocol, ensuring consistent pH, dilution, and filtration or centrifugation steps. |
| Variable Flow Rate: Inconsistent flow rates during sample loading, washing, or elution can affect analyte retention and recovery. | Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent and appropriate flow rate (typically 1-2 mL/min). | |
| Cartridge Drying: Allowing the sorbent bed to dry out between conditioning, equilibration, and sample loading can lead to channeling and poor recovery. | Ensure the sorbent bed remains wetted throughout the initial steps of the SPE process until the final drying step before elution. | |
| Presence of Interferences in Eluate | Insufficient Washing: The wash step may not be effectively removing all matrix components. | Optimize the wash solvent by testing different solvent strengths and compositions. A multi-step wash with solvents of varying polarities may be necessary. |
| Co-elution of Matrix Components: Some matrix components may have similar retention characteristics to this compound on the chosen sorbent. | Select a more specific sorbent, such as a mixed-mode or ion-exchange phase, to improve the selectivity of the extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge to use for this compound extraction?
A1: While C18 is a common choice for nevirapine, the hydroxyl group on this compound increases its polarity. Therefore, a standard C18 sorbent may not provide optimal retention. It is recommended to screen several sorbent types, including polymeric reversed-phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) and mixed-mode cation exchange (MCX) cartridges. Polymeric sorbents often provide better retention for a wider range of polarities and are less prone to drying out.
Q2: How can I optimize the pH of my sample for better recovery of this compound?
A2: To maximize retention on a reversed-phase sorbent, the analyte should be in its most neutral form. The pKa of this compound will influence the optimal pH. It is advisable to adjust the sample pH to be at least 2 pH units away from the pKa of any ionizable groups. For example, if this compound has a basic functional group, acidifying the sample with a buffer or a small amount of acid (e.g., formic acid) can improve retention.
Q3: My recovery of this compound is inconsistent. What are the most likely causes?
A3: Inconsistent recovery is often due to variations in the SPE procedure. Key factors to investigate are:
-
Flow Rate: Ensure a consistent and slow flow rate during sample loading (e.g., 1 mL/min) to allow for adequate interaction between the analyte and the sorbent.
-
Sorbent Drying: Do not let the sorbent bed dry out after conditioning and before sample loading, as this can lead to channeling and reduced retention.
-
Sample Preparation: Ensure your sample pre-treatment is uniform across all samples, including pH adjustment and removal of particulates.
Q4: I am seeing a significant matrix effect in my LC-MS/MS analysis after SPE. How can I reduce it?
A4: Matrix effects, such as ion suppression or enhancement, can be a major issue in bioanalysis. To mitigate these effects:
-
Optimize the Wash Step: Use a wash solvent that is strong enough to remove interfering matrix components (like phospholipids) without eluting your analyte. A wash with a higher percentage of organic solvent than the sample loading solution is often effective.
-
Change Sorbent Type: Consider using a more selective sorbent, such as a mixed-mode or ion-exchange phase, which can provide better cleanup by utilizing multiple retention mechanisms.
-
Dilute the Eluate: If the concentration of your analyte is sufficient, diluting the final eluate before injection into the LC-MS/MS system can reduce the concentration of co-eluting matrix components and thus minimize their impact.
Experimental Protocols
The following is a representative solid-phase extraction protocol for this compound from human plasma. This protocol should be used as a starting point for method development and optimization.
Materials:
-
SPE Cartridges: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB), 1 mL, 30 mg
-
Human Plasma containing this compound
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable acid/buffer for pH adjustment)
-
SPE Vacuum Manifold or Automated SPE System
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard solution and vortex briefly.
-
Add 500 µL of 2% formic acid in water to the plasma sample, vortex to mix.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol. A second elution with another 1 mL of methanol can be performed to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table provides an example of how to present quantitative data when optimizing the elution solvent for this compound recovery from a C18 SPE cartridge.
| Elution Solvent Composition | Mean Recovery (%) | Standard Deviation (%) |
| 100% Methanol | 85.2 | 4.5 |
| 100% Acetonitrile | 88.9 | 3.8 |
| 95:5 Methanol:Acetonitrile | 92.1 | 3.2 |
| 98:2 Methanol:Formic Acid | 95.6 | 2.9 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
Overcoming poor resolution between nevirapine and its metabolites
Welcome to the technical support center for the chromatographic analysis of nevirapine (B1678648) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the poor resolution between nevirapine and its hydroxylated metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of nevirapine and why are they difficult to separate?
A: The primary routes of nevirapine biotransformation are through cytochrome P450 (CYP) oxidation followed by glucuronide conjugation.[1][2] The main Phase I metabolites are hydroxylated forms of nevirapine, including 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[3][4] These metabolites, particularly the 2- and 3-hydroxy isomers, have very similar physicochemical properties and polarity, which makes their chromatographic separation challenging, often resulting in poor resolution or co-elution.[5][6]
Q2: What is the metabolic pathway for nevirapine?
A: Nevirapine is primarily metabolized in the liver by CYP3A4 and CYP2B6 enzymes to form hydroxylated metabolites.[3] Specifically, CYP3A4 is involved in the formation of 2-hydroxynevirapine, while CYP2B6 is involved in forming 3-hydroxynevirapine.[4] The this compound metabolite can be further oxidized to 4-carboxynevirapine.[3][4] These hydroxylated metabolites are then conjugated with glucuronic acid for urinary excretion.[2][3]
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic analysis of nevirapine and its metabolites.
Q3: My nevirapine and 3-hydroxynevirapine peaks are co-eluting. What should I do?
A: Co-elution of nevirapine and its hydroxylated metabolites is a common problem. Here is a systematic approach to improve resolution:
-
Optimize Mobile Phase Composition: Adjusting the mobile phase is often the most effective way to improve selectivity.[7]
-
Decrease Organic Solvent Strength: In reversed-phase HPLC, reducing the percentage of acetonitrile (B52724) or methanol (B129727) can increase retention times and improve separation between closely eluting peaks.[7]
-
Modify pH: The pH of the mobile phase buffer can alter the ionization state of the analytes, affecting their retention and selectivity. Experiment with a pH range around the pKa values of the compounds.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity (α) and resolve overlapping peaks.[7]
-
-
Adjust the Gradient Program: If using a gradient, make the slope shallower around the elution time of the critical pair. This provides more time for the compounds to separate.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds like nevirapine and its metabolites through π-π interactions.[7]
-
Embedded Polar Group (EPG) Columns: Columns with an embedded polar group can also provide different selectivity for these types of compounds.
-
-
Reduce Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run times.
Q4: I'm observing broad peaks for all analytes. What are the common causes?
A: Peak broadening can stem from various issues within the HPLC system or the method itself.[8]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degraded.[9][10]
-
Solution: Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can extend the life of your analytical column.
-
-
Column Overloading: Injecting too much sample mass or volume can lead to broad, asymmetric peaks.[8][9]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.
-
Solution: Ensure all tubing is of the appropriate internal diameter and cut to the minimum necessary length. Use low-volume fittings.
-
-
Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Experimental Protocols & Data
Successful separation of nevirapine and its metabolites often requires careful method development. Below are examples of chromatographic conditions that have been used to achieve resolution.
Method 1: HPLC-UV for Nevirapine and Phase I Metabolites
This method describes a validated reversed-phase HPLC-UV method for the simultaneous quantification of nevirapine and its main Phase I metabolites in human plasma.[11]
Experimental Protocol:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., Atlantis dC18, 5 µm, 3.9 mm × 150 mm).[12]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate (B84403) buffer at pH 4) and an organic modifier (e.g., acetonitrile).[12]
-
Column Temperature: 40 °C.[12]
-
Injection Volume: 65 µL.[12]
-
Detection: UV detector set to scan from 210-400 nm, with data extracted at 260 nm.[12]
Method 2: LC-MS/MS for Nevirapine, 2-OH-NVP, and 3-OH-NVP
This LC-MS/MS method was developed for the simultaneous detection of nevirapine and its two main metabolites in hair samples, demonstrating good resolution between the structurally similar metabolites.[6][14]
Experimental Protocol:
-
Chromatographic System: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be a good choice for these low-polarity compounds as it may be less susceptible to matrix effects than Electrospray Ionization (ESI).[14]
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and a buffer (e.g., ammonium (B1175870) formate).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Data Summary: Chromatographic Conditions
The table below summarizes typical parameters for the separation of nevirapine and its metabolites.
| Parameter | Method 1 (HPLC-UV)[12] | Method 2 (LC-MS/MS)[6][14] | Method 3 (RP-HPLC)[13] |
| Technique | HPLC-UV | LC-MS/MS | RP-HPLC |
| Column | Atlantis dC18, 5 µm, 3.9x150 mm | C18 Column | Kromasil C18, 3.5 µm, 4.6x150 mm |
| Mobile Phase | Acetonitrile & Phosphate Buffer (pH 4) | Acetonitrile & Ammonium Formate | Acetonitrile & Sodium Perchlorate Buffer (pH 4.8) |
| Elution | Gradient | Gradient | Isocratic (20:80 ACN:Buffer) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 260 nm | MS/MS (MRM) | UV at 220 nm |
| Analytes | Nevirapine | NVP, 2-OH-NVP, 3-OH-NVP | NVP and Impurities |
Method Development Workflow
Developing a robust method for these compounds requires a logical progression of steps.
References
- 1. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and biotransformation of the antiretroviral drug nevirapine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orientjchem.org [orientjchem.org]
- 14. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing 12-Hydroxynevirapine Detection in Urine: A Technical Support Center
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of drug metabolites is paramount for comprehensive pharmacokinetic and toxicological studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of 12-Hydroxynevirapine, a primary metabolite of the antiretroviral drug Nevirapine (B1678648), in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in urine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of this compound in urine.[1][2][3] This method offers excellent selectivity, allowing for the differentiation of this compound from other Nevirapine metabolites, which can be regioisomeric and have identical molecular weights.[4]
Q2: Why is enzymatic hydrolysis necessary for this compound analysis in urine?
A2: In the body, this compound is often conjugated with glucuronic acid to form a more water-soluble glucuronide metabolite, which is then excreted in the urine.[1] To accurately quantify the total amount of this compound, a hydrolysis step using a β-glucuronidase enzyme is essential to cleave this glucuronide bond and release the free this compound for detection.[4][5]
Q3: What are the expected concentrations of this compound in urine?
A3: this compound is a predominant metabolite of Nevirapine.[1] Following administration, a significant portion of the Nevirapine dose is excreted in the urine as its hydroxylated metabolites.[4] In a radiolabel study, 29.7% of the dose was excreted as 12-hydroxy metabolites.[4] The concentration can vary widely among individuals based on metabolism and dosage. For quantitative analysis, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) for this compound as low as 1.0 ng/mL in serum, providing a reference for expected sensitivity in urine.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound detection in urine.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure optimal conditions for enzymatic hydrolysis. The efficiency of β-glucuronidase is dependent on pH, temperature, incubation time, and the specific enzyme used.[5] Consider using a recombinant β-glucuronidase for potentially faster and more efficient hydrolysis.[5] |
| Poor Extraction Recovery | Optimize the sample preparation method. For Solid-Phase Extraction (SPE), evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents. For Liquid-Liquid Extraction (LLE), test various organic solvents and pH conditions to maximize the partitioning of this compound into the organic phase. |
| Matrix Effects | The urine matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6] To mitigate this, ensure efficient sample cleanup. The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variability in extraction. |
| Suboptimal Mass Spectrometry Parameters | Optimize the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy for this compound. This is crucial for achieving the best sensitivity and specificity.[7] |
| Analyte Degradation | This compound may be susceptible to degradation under certain storage conditions. Urine samples should be stored at -20°C or lower to ensure long-term stability.[8][9] Avoid repeated freeze-thaw cycles. |
High Background or Interferences
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove interfering substances from the urine matrix. Consider a more rigorous SPE protocol with multiple wash steps or a multi-step LLE. |
| Co-eluting Isobaric Interferences | Nevirapine has several hydroxylated metabolites with the same molecular weight.[4] Ensure your chromatographic method provides adequate separation of this compound from its isomers (e.g., 2-Hydroxynevirapine, 3-Hydroxynevirapine). |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity and free from contamination that could interfere with the analysis. |
Experimental Protocols
Enzymatic Hydrolysis of this compound Glucuronide
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
To 100 µL of urine sample, add an appropriate volume of internal standard solution.
-
Add 50 µL of β-glucuronidase solution (e.g., from Helix pomatia or a recombinant source) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0). The amount of enzyme should be optimized based on the manufacturer's instructions and the expected concentration of the glucuronide.
-
Incubate the mixture at an optimized temperature (typically 37-55°C) for a sufficient duration (e.g., 2-4 hours, or shorter for some recombinant enzymes) to ensure complete hydrolysis.[5][10]
-
Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) or by proceeding directly to the extraction step.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Analyte | Matrix | Method | LLOQ | Reference |
| This compound | Baboon Serum | LC-MS/MS | 1.0 ng/mL | [3] |
| Nevirapine Metabolites | Human Plasma | LC-MS/MS | 0.010 mg/L | [4] |
Visualizing the Workflow
Experimental Workflow for this compound Detection
Caption: Workflow for enhancing this compound detection.
Troubleshooting Logic for Low Analyte Signal
References
- 1. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. forensicrti.org [forensicrti.org]
- 8. Stability of drugs of abuse in urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting mobile phase for better separation of nevirapine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of nevirapine (B1678648) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of nevirapine that I should be trying to separate?
A1: The primary metabolic pathways for nevirapine involve oxidation by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[1][2] This results in several key phase I metabolites that you will likely need to separate:
-
2-hydroxynevirapine
-
3-hydroxynevirapine
-
8-hydroxynevirapine
-
12-hydroxynevirapine
-
4-carboxynevirapine (formed from the further oxidation of this compound)[1][3]
These hydroxylated metabolites are often further conjugated with glucuronic acid for excretion.[1][3]
Q2: What are common starting mobile phase compositions for separating nevirapine and its metabolites?
A2: A common starting point for reversed-phase HPLC methods is a combination of an organic solvent and an aqueous buffer. Based on various validated methods, typical mobile phases include:
-
Acetonitrile (B52724) and a buffer (e.g., sodium perchlorate, phosphate (B84403) buffer)[4][5][6]
-
Methanol, acetonitrile, and water (with pH adjustment)[7][8]
-
Methanol and ammonium (B1175870) acetate (B1210297) buffer [9]
The exact ratios and pH will need to be optimized for your specific column and system.
Q3: Why is the pH of the mobile phase important for the separation of nevirapine and its metabolites?
A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds.[10] For nevirapine and its hydroxylated metabolites, adjusting the pH can alter their charge state, which in turn affects their interaction with the stationary phase. An optimized pH can lead to improved resolution between the parent drug and its closely related metabolites. For example, using a phosphate buffer at pH 3.5 has been shown to produce well-defined and symmetrical peaks for nevirapine.[5]
Troubleshooting Guide
Problem 1: Poor resolution between nevirapine and its hydroxylated metabolites.
Cause: The polarity difference between nevirapine and its hydroxylated metabolites may not be sufficient for complete separation under the current mobile phase conditions. The metabolites, being more polar, will elute earlier.
Solution:
-
Adjust the organic solvent to aqueous buffer ratio. A decrease in the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Change the organic solvent. If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Modify the pH of the mobile phase. Experiment with the pH to alter the ionization of the analytes, which can change their retention characteristics and improve separation.[10]
-
Consider a gradient elution. If an isocratic method is not providing adequate separation, a gradient elution, where the mobile phase composition changes over time, can be effective for resolving complex mixtures of compounds with different polarities.[10]
Problem 2: Asymmetric or tailing peaks for one or more analytes.
Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.
Solution:
-
Optimize the mobile phase pH. Ensure the pH is appropriate for the analytes and the column. For basic compounds like nevirapine, a mobile phase with a slightly acidic pH can help to produce sharper peaks. For instance, a phosphate buffer at pH 2.5 has been used to obtain well-defined peaks.[5]
-
Add a competing base. If secondary interactions with silanol (B1196071) groups on the stationary phase are suspected, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape.
-
Check for column degradation. A loss of stationary phase or contamination can lead to poor peak shape. If the problem persists, consider flushing the column or replacing it.
Problem 3: Co-elution of metabolites with endogenous components from the sample matrix (e.g., plasma).
Cause: The sample matrix can contain numerous compounds that may interfere with the analytes of interest.
Solution:
-
Improve sample preparation. Enhance your sample clean-up procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[11]
-
Adjust mobile phase selectivity. As with improving resolution between metabolites, altering the organic solvent, its ratio to the aqueous phase, or the pH can change the elution profile of both the analytes and the interfering peaks, potentially resolving the co-elution.
-
Change the detection wavelength (for UV detection). If the interfering peak has a different UV absorption spectrum from your analyte, changing the detection wavelength may minimize the interference.
Data Presentation
Table 1: Example HPLC Mobile Phase Compositions for Nevirapine and Metabolite Analysis
| Organic Solvent(s) | Aqueous Component | pH | Column Type | Reference |
| Acetonitrile | Sodium Perchlorate Buffer | 4.8 | C18 | [4][6] |
| Methanol, Acetonitrile | Water with Orthophosphoric Acid | 3.0 | C18 | [7][8] |
| Acetonitrile | 10 mM Phosphate Buffer | 3.5 | C18 | [5] |
| Methanol | 0.1 M Ammonium Acetate Buffer | 4.2 | C18 | [9] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Nevirapine and its Phase I Metabolites
This protocol is a generalized example based on common practices in published literature.[4][5][12]
-
Chromatographic System: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 10 mM phosphate buffer and adjust the pH to 3.5 with phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic phases in a ratio of 30:70 (v/v).[5]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 260 nm.[13]
-
-
Sample Preparation (from plasma):
-
To 200 µL of plasma, add an internal standard.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
-
Visualizations
Caption: Nevirapine Metabolic Pathway
Caption: Mobile Phase Optimization Workflow
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating HPLC method for Simultaneous Estimation and Quantification of Five Antiretroviral Drugs in Bulk and Marketed Formulations Using the Quality by Design Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. mastelf.com [mastelf.com]
- 11. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of 12-Hydroxynevirapine Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison of validated analytical methods for 12-hydroxynevirapine, a primary metabolite of the antiretroviral drug nevirapine (B1678648). The following sections present a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies, including their performance characteristics and experimental protocols.
Data Summary of Analytical Methods
The performance of an analytical method is determined by several key validation parameters. The following table summarizes the quantitative data for different analytical methods used in the quantification of this compound, providing a clear comparison of their capabilities.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| HPLC-UV | Nevirapine and its main phase I metabolites | Human Plasma | 10 - 2500 | 10 | Acceptable | < 9 | 94 |
| LC-MS/MS | Nevirapine and its five metabolites | Baboon Serum | 1 - 500 (for 12-OHNVP) | 1 | 93 - 114 | < 14 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
HPLC-UV Method
This method allows for the quantification of nevirapine and its main phase I metabolites, including this compound, in human plasma.[1][2]
Sample Preparation: A liquid-liquid extraction protocol is employed to isolate the analytes from human plasma.[2]
Chromatographic Conditions:
-
Instrumentation: Reversed-phase High-Performance Liquid Chromatography system with UV detection.[1]
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection Wavelength: 254 nm.[2]
LC-MS/MS Method
This highly sensitive and specific method was developed for the simultaneous quantification of nevirapine and its five metabolites in baboon serum.[3]
Sample Preparation: Details of the sample preparation were not specified in the abstract.
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).[3]
-
Lower Limit of Quantification (LLOQ): The LLOQ for this compound was determined to be 1.0 ng/mL.[3]
-
Quality Control Concentrations: The precision and accuracy were evaluated at quality control concentrations of 1, 5, 50, and 500 ng/mL.[3]
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data generated from different laboratories or using different techniques. The following diagram illustrates a typical workflow for the cross-validation process.
References
- 1. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 12-Hydroxynevirapine and Other Nevirapine Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 12-Hydroxynevirapine and other principal metabolites of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The content is designed to offer an objective overview of their pharmacological and toxicological profiles, supported by experimental data and detailed methodologies.
Executive Summary
Nevirapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites, primarily 2-, 3-, 8-, and this compound, as well as 4-carboxynevirapine. Among these, This compound is the most abundant metabolite. While nevirapine's metabolites are generally considered to have significantly less antiviral activity than the parent drug, this compound has been implicated as a key player in nevirapine-associated toxicities, particularly skin rash and hepatotoxicity. This is attributed to its bioactivation into reactive intermediates, such as a quinone methide and a sulfated metabolite. This guide will delve into a comparative analysis of these metabolites, focusing on their pharmacokinetics, pharmacodynamics, and toxicity profiles.
Data Presentation
Table 1: Comparative Pharmacokinetics of Nevirapine and its Major Metabolites in Humans
| Parameter | Nevirapine | 2-Hydroxynevirapine | 3-Hydroxynevirapine | 8-Hydroxynevirapine | This compound | 4-Carboxynevirapine |
| Cmax (µM) | 15.8 (steady state) | ~0.7 (steady state) | ~2.4 (steady state) | ~0.075 (steady state) | ~1.8 (steady state) | Data not available |
| Tmax (h) | ~4 | Data not available | Data not available | Data not available | Data not available | Data not available |
| t1/2 (h) | ~45 (single dose), ~25-30 (steady state) | Formation rate-limited | Formation rate-limited | Formation rate-limited | Formation rate-limited | Formation rate-limited |
| Metabolizing Enzymes | CYP3A4, CYP2B6 | CYP3A4 | CYP2B6 | CYP3A4, CYP2D6 | CYP3A4, CYP2D6 | Aldehyde dehydrogenase (from 12-OH-NVP) |
| Notes | Concentrations of all metabolites are significantly lower than the parent drug. This compound is the predominant metabolite.[1] | Undetectable after a single dose.[2] |
Table 2: Comparative Antiviral Activity and Cytotoxicity of Nevirapine and its Metabolites
| Compound | Anti-HIV-1 RT Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Nevirapine | 0.540 | Data not available | Data not available |
| 2-Hydroxynevirapine | Data not available | Data not available | Data not available |
| 3-Hydroxynevirapine | Data not available | Data not available | Data not available |
| 8-Hydroxynevirapine | Data not available | Data not available | Data not available |
| This compound | 26.5 | More cytotoxic than nevirapine in TK6 cells, but specific CC50 not provided.[2] | Data not available |
| 4-Carboxynevirapine | Weak inhibition (15.9% at 10 µM) | Data not available | Data not available |
Data not available for many metabolites highlights a gap in the current publicly available research.
Mandatory Visualization
Caption: Metabolic pathway of nevirapine and bioactivation of this compound.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This non-radioactive, colorimetric ELISA-based assay is designed to quantify the inhibition of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (Nevirapine and its metabolites)
-
Reaction Buffer
-
Poly(A) template and Oligo(dT) primer
-
dUTP/biotin-dUTP mix
-
Streptavidin-coated 96-well plate
-
HRP-conjugated anti-digoxigenin antibody
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.
-
Reaction Setup: In a 96-well reaction plate, add the reaction buffer, poly(A) template, oligo(dT) primer, and the dUTP/biotin-dUTP mix to each well.
-
Inhibition: Add the diluted test compounds or control solvent to the designated wells.
-
Reaction Initiation: Add the recombinant HIV-1 RT to each well to initiate the reverse transcription reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate multiple times with a suitable wash buffer to remove unbound reagents.
-
Detection: Add the HRP-conjugated anti-digoxigenin antibody to each well and incubate. After another washing step, add the ABTS substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits RT activity by 50%.
MTT Assay for Cytotoxicity Assessment in HepG2 Cells
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
HepG2 cells (or other relevant cell line)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
In Vivo Toxicity Assessment in Wistar Rats
This protocol outlines a general procedure for evaluating the toxicity of nevirapine and its metabolites in a rodent model.
Animals:
-
Male Wistar rats
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into control and treatment groups (n=7 per group).
-
Dosing: Administer the test compounds (e.g., nevirapine at 18 and 36 mg/kg body weight) orally for a specified period (e.g., 28 days). The control group receives the vehicle.
-
Observation: Monitor the animals daily for clinical signs of toxicity, and record body weight regularly.
-
Sample Collection: At the end of the study, collect blood samples for biochemical analysis (e.g., liver function tests) and euthanize the animals to collect organs (liver, kidney, testis) for histopathological examination and analysis of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase, catalase).
-
Data Analysis: Analyze the collected data to assess the toxic effects of the compounds on the different organs.
Logical Relationships and Workflows
References
A Head-to-Head Comparison of Nevirapine Metabolites: 12-Hydroxynevirapine and 3-Hydroxynevirapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two major phase I metabolites of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine (B1678648): 12-Hydroxynevirapine and 3-Hydroxynevirapine. Understanding the distinct characteristics of these metabolites is crucial for a comprehensive assessment of nevirapine's efficacy, metabolism, and toxicity profile. This comparison is supported by experimental data from peer-reviewed studies.
Executive Summary
Nevirapine undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, this compound and 3-Hydroxynevirapine are prominent. While both are products of oxidative metabolism, their formation pathways, pharmacokinetic profiles, and, most notably, their roles in nevirapine-associated adverse drug reactions differ significantly. Experimental evidence strongly implicates this compound in the pathogenesis of nevirapine-induced skin rash and potentially hepatotoxicity, whereas the toxicological profile of 3-Hydroxynevirapine is less defined.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and 3-Hydroxynevirapine based on available literature.
Table 1: Physicochemical Properties
| Property | This compound | 3-Hydroxynevirapine |
| Molecular Formula | C₁₅H₁₄N₄O₂[1] | C₁₅H₁₄N₄O₂[2] |
| Molecular Weight | 282.30 g/mol [1] | 282.30 g/mol [2] |
| Chemical Structure | Nevirapine with a hydroxyl group on the methyl substituent.[1] | Nevirapine with a hydroxyl group on the pyridyl ring.[2] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | 3-Hydroxynevirapine | Reference |
| Primary Forming Enzyme(s) | CYP3A4, CYP2D6[3] | CYP2B6[3] | [3] |
| Predominant Metabolite | Yes (at single dose and steady state)[4] | No[4] | [4] |
| Metabolic Index Change (Single Dose to Steady State) | No significant change[4] | Increased (P < 0.01)[4] | [4] |
Table 3: Toxicological Profile
| Aspect | This compound | 3-Hydroxynevirapine | Reference |
| Implication in Skin Rash | Strongly implicated through formation of a reactive sulfate (B86663) metabolite (quinone methide) in the skin.[5][6] | Not directly implicated. | [5][6] |
| Implication in Hepatotoxicity | Potential involvement through the formation of a reactive quinone methide in the liver.[7][8] | Less evidence for direct involvement. | [7][8] |
Table 4: Anti-HIV Activity
| Parameter | This compound | 3-Hydroxynevirapine | Reference |
| In Vitro Anti-HIV-1 Activity | Less potent than nevirapine. | Data not available for direct comparison. | [7] |
Experimental Protocols
Quantification of Nevirapine Metabolites in Human Plasma using LC-MS/MS
This protocol is based on methodologies described in the literature for the analysis of nevirapine and its metabolites.[4][9]
1. Sample Preparation:
- To 300 µL of human plasma, add an internal standard (e.g., deuterated nevirapine).
- Perform protein precipitation by adding a suitable solvent like perchloric acid.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- The supernatant is carefully transferred for analysis. For conjugated metabolites, a deconjugation step using β-glucuronidase may be included before protein precipitation.
2. Chromatographic Separation:
- Utilize a reverse-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm).
- The mobile phase typically consists of a gradient of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).
- The flow rate is maintained at a constant rate (e.g., 1 mL/min).
3. Mass Spectrometric Detection:
- Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[10]
- Monitor the specific precursor-to-product ion transitions for this compound, 3-Hydroxynevirapine, and the internal standard.
- The lower limit of quantification for the hydroxy metabolites is typically around 1 ng/mL.[4]
Animal Model for Nevirapine-Induced Skin Rash
This protocol is based on the established Brown Norway rat model.[11][12][13]
1. Animal Model:
- Female Brown Norway rats are used as they consistently develop a skin rash in response to nevirapine.[12][13]
2. Dosing Regimen:
- Administer nevirapine orally at a dose of 150 mg/kg/day.[12]
- Observe the animals daily for clinical signs of skin reaction, such as red ears, which typically appear around day 7-10, followed by a rash with scabbing, mainly on the back, around day 21.[11][13]
3. Evaluation of Immune Response:
- At specified time points, collect auricular lymph nodes and skin biopsies.
- Analyze the cell populations in the lymph nodes (T cells, B cells, macrophages) using flow cytometry.
- Perform immunohistochemistry on skin sections to characterize the inflammatory infiltrate (e.g., CD4+ and CD8+ T cells, macrophages) and expression of activation markers (e.g., ICAM-1, MHC class II).[11]
4. Assessment of Covalent Binding:
- Prepare dermal and epidermal fractions from skin biopsies.
- Use immunoblotting with an anti-nevirapine antibody to detect covalent binding of nevirapine metabolites to skin proteins.[6]
Mandatory Visualization
Nevirapine Metabolic Pathway
Caption: Metabolic pathway of nevirapine leading to its major hydroxylated metabolites.
Experimental Workflow for Investigating Nevirapine-Induced Skin Rash
Caption: Workflow for studying nevirapine-induced skin rash in a rat model.
Discussion and Conclusion
The comparative analysis of this compound and 3-Hydroxynevirapine reveals distinct metabolic and toxicological profiles. The formation of this compound is mediated by CYP3A4 and CYP2D6, and this metabolite is a key player in nevirapine-induced skin rash through its bioactivation to a reactive sulfate metabolite.[3][5][6] In contrast, 3-Hydroxynevirapine is primarily formed by CYP2B6, and its contribution to nevirapine's adverse effects is not as clearly established.[3] The induction of CYP2B6 by nevirapine leads to an increased metabolic ratio of 3-Hydroxynevirapine at steady state, suggesting a shift in metabolic pathways with chronic dosing.[4]
For drug development professionals, these findings underscore the importance of evaluating the metabolic pathways and the toxicological potential of individual metabolites. Targeting the bioactivation of this compound could be a strategy to mitigate nevirapine's adverse effects. Further research is warranted to fully elucidate the toxicological profile of 3-Hydroxynevirapine and to explore the clinical implications of the differential metabolism of nevirapine. A deeper understanding of the structure-toxicity relationship of nevirapine metabolites could inform the design of safer NNRTI analogues.
References
- 1. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nevirapine bioactivation and covalent binding in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the sequence of events involved in nevirapine-induced skin rash in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Quantification of 12-Hydroxynevirapine: Validating a Novel UPLC-MS/MS Method Against Established HPLC-UV Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicological, and clinical efficacy studies. This guide provides a detailed comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 12-Hydroxynevirapine against established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) techniques.
This compound is a primary metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1. The selection of an appropriate analytical method for its quantification is critical and often involves a trade-off between sensitivity, specificity, cost, and throughput. This guide presents a comprehensive overview of the performance characteristics and experimental protocols for both a state-of-the-art UPLC-MS/MS method and a representative established HPLC-UV method, supported by experimental data to aid in the selection and validation of the most suitable technique for your research needs.
Performance Characteristics: A Head-to-Head Comparison
The choice between a newer, more sensitive method and a well-established one often hinges on key performance metrics. The following tables summarize the quantitative data for a novel UPLC-MS/MS method and a traditional HPLC-UV method for the analysis of this compound.
| Performance Parameter | New UPLC-MS/MS Method | Established HPLC-UV Method |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 10 ng/mL |
| Linearity Range | 1.0 - 500 ng/mL | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Precision (%CV) | < 15% | < 9% |
| Accuracy (% Recovery) | 93 - 114% | 94% |
Table 1: Comparison of Key Performance Parameters.
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. Below are the step-by-step methodologies for both the novel UPLC-MS/MS and a representative established HPLC-UV technique.
Novel UPLC-MS/MS Method Protocol
This method is designed for high sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of this compound.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 50.0 × 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from other metabolites and endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex QTRAP 5500).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For 12-OHNVP, this could be m/z 283.03 > 265.00.[1]
Established HPLC-UV Method Protocol
This method, while less sensitive than UPLC-MS/MS, is robust, cost-effective, and widely available in many laboratories.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 5 mL of an extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Waters 2795 Alliance or equivalent.
-
Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 280 nm.[2]
Visualizing the Methodologies
To further clarify the experimental processes and the logical comparison between the two techniques, the following diagrams have been generated.
References
Comparative Cytotoxicity of Nevirapine and its Primary Metabolite, 12-Hydroxynevirapine
A detailed analysis for researchers and drug development professionals.
Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection. However, its clinical use is often hampered by significant adverse effects, most notably hepatotoxicity and severe skin rashes. Emerging evidence strongly suggests that the metabolic activation of nevirapine to its hydroxylated metabolites plays a pivotal role in these toxicities. This guide provides a comprehensive comparison of the cytotoxicity of nevirapine and its major phase I metabolite, 12-hydroxynevirapine, supported by available experimental data, detailed methodologies, and visual representations of the key pathways involved.
Executive Summary of Cytotoxicity Data
While direct head-to-head quantitative comparisons of the cytotoxicity of nevirapine and this compound are not extensively available in publicly accessible literature, existing studies consistently indicate that this compound exhibits a more pronounced cytotoxic profile than its parent drug. This is largely attributed to the bioactivation of this compound into highly reactive electrophilic species, such as 12-sulfoxynevirapine and a quinone methide, which can form covalent adducts with cellular macromolecules, leading to cellular stress and toxicity.
One study directly comparing the two compounds in TK6 human lymphoblastoid cells reported that This compound was more cytotoxic than nevirapine .[1] Further indirect evidence comes from a study where deuteration of nevirapine at the 12-methyl position, a modification that significantly reduces the formation of this compound, resulted in decreased cell death in primary mouse hepatocytes.[2][3] This finding strongly implicates this compound as a key mediator of nevirapine-induced cytotoxicity.
The following table summarizes the key findings from the available literature:
| Compound | Cell Line/System | Observation | Implication | Reference |
| Nevirapine | Primary Human Hepatocytes | Activation of CAR/RXR signaling, upregulation of phase I and II enzymes, activation of MHC Class I. | Potential for drug-drug interactions and immune-mediated toxicity. | [4] |
| This compound | TK6 Cells | More cytotoxic than nevirapine. | The metabolite is a more potent cytotoxic agent than the parent drug. | [1] |
| 12-d3-Nevirapine (reduces 12-OH-NVP formation) | Primary Mouse Hepatocytes | Reduced hepatocyte death compared to nevirapine. | Lower levels of this compound correlate with reduced cytotoxicity. | [2] |
Metabolic Activation and Cytotoxicity Pathway
The primary mechanism underlying the cytotoxicity of nevirapine is its metabolic activation. Cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, metabolize nevirapine to several hydroxylated metabolites, with this compound being a major product.[5] This metabolite is not inherently toxic but serves as a precursor to reactive electrophiles.
dot
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of nevirapine and this compound cytotoxicity.
Cell Viability Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of nevirapine or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
dot
Apoptosis Assays (e.g., Caspase Activity)
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases are a family of proteases that play a central role in the execution of apoptosis.
Protocol for Caspase-3/7 Activity Assay:
-
Cell Treatment: Treat cells with nevirapine or this compound as described for the viability assay.
-
Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 and/or caspase-7 to the cell lysates.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, resulting in a fluorescent or colored product.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a control group.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of nevirapine and its metabolites are mediated through the activation of several cellular signaling pathways. In primary human hepatocytes, nevirapine has been shown to activate the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), leading to the upregulation of drug-metabolizing enzymes.[4] This can enhance its own metabolism and potentially the production of toxic metabolites. Furthermore, nevirapine has been observed to activate Major Histocompatibility Complex (MHC) Class I antigen presentation, suggesting an involvement of the adaptive immune system in its toxicity, particularly in hypersensitivity reactions.[4]
dot
Conclusion
The available evidence strongly indicates that this compound is a more potent cytotoxic agent than its parent drug, nevirapine. This increased toxicity is primarily due to its bioactivation into reactive metabolites that can cause cellular damage. The metabolic pathway leading to the formation of this compound and its subsequent activation is a critical determinant of nevirapine-induced adverse drug reactions. For drug development professionals, these findings underscore the importance of early metabolic profiling and the assessment of metabolite toxicity to mitigate the risk of idiosyncratic toxicities. Future research should focus on direct, quantitative comparisons of the cytotoxicity of nevirapine and this compound in relevant in vitro models, such as primary human hepatocytes, to further elucidate their differential toxic mechanisms and to develop safer antiretroviral therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interspecies Comparison of 12-Hydroxynevirapine Metabolism: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolic pathways of 12-Hydroxynevirapine (12-OHNVP), a primary metabolite of the antiretroviral drug nevirapine (B1678648), across various species. Understanding these interspecies differences is crucial for drug development professionals, researchers, and scientists in the preclinical evaluation of drug candidates and the interpretation of toxicological data. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic cascade.
Executive Summary
Nevirapine undergoes extensive metabolism primarily through oxidation by cytochrome P450 (CYP) enzymes to form several hydroxylated metabolites, with this compound being a major product. Subsequent oxidation of 12-OHNVP leads to the formation of 4-carboxynevirapine. While the same primary metabolites are generally formed in humans and various animal models, significant quantitative differences in their formation rates and subsequent conjugation exist across species. These variations are largely attributable to differences in the expression and activity of CYP isoforms, particularly CYP3A4 and CYP2B6. This guide highlights these differences to aid in the selection of appropriate animal models for preclinical studies and to facilitate the extrapolation of animal data to humans.
Quantitative Analysis of Nevirapine Metabolism to this compound
| Species | Primary Route of Metabolism | Major Metabolites in Urine/Plasma | Key Enzymes Involved (inferred) | Notes |
| Human | Oxidation and Glucuronidation | 12-OHNVP, 2-OHNVP, 3-OHNVP, 4-carboxynevirapine, and their glucuronide conjugates[1] | CYP3A4, CYP2B6, CYP2D6, CYP2C19, CYP2A6[2][3][4] | Formation of 2-OHNVP is approximately 2-fold higher than 12-OHNVP in microsomal preparations.[4] |
| Mouse | Oxidation | 12-OHNVP, 4-carboxynevirapine[1] | CYP3A subfamily (inferred) | A 4.6-fold decrease in 12-OHNVP formation was observed with deuterated nevirapine in hepatocytes.[5] |
| Rat | Oxidation | NVP and 12-OHNVP are major components in plasma. 4-carboxynevirapine is a major urinary metabolite in males but not females[1] | CYP3A subfamily (inferred) | Significant sex differences in metabolism observed. |
| Rabbit | Oxidation | 4-carboxynevirapine is a major urinary metabolite[1] | Not specified | |
| Dog | Oxidation and Glucuronidation | 12-OHNVP, its glucuronide conjugate, and 4-carboxynevirapine are major metabolites in plasma and urine[1] | Not specified | Dogs excrete a significantly higher percentage of the parent compound unchanged compared to other species.[1] |
| Monkey (Cynomolgus) | Oxidation | 4-carboxynevirapine is a major urinary metabolite[1] | CYP3A subfamily (inferred) | |
| Chimpanzee | Oxidation | 4-carboxynevirapine is a major urinary metabolite[1] | Not specified |
Metabolic Pathway of Nevirapine
The metabolic pathway of nevirapine primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. The 12-methyl group of nevirapine is a key site for metabolism, leading to the formation of this compound. This metabolite can be further oxidized to 4-carboxynevirapine.
Caption: Metabolic pathway of Nevirapine to this compound and other metabolites.
Experimental Protocols
The following are generalized experimental protocols for in vitro studies of nevirapine metabolism using liver microsomes and hepatocytes, based on methodologies described in the literature.
In Vitro Metabolism in Liver Microsomes
This protocol is designed to determine the kinetics of this compound formation in liver microsomes from different species.
1. Materials:
-
Cryopreserved liver microsomes (human, rat, mouse, dog, monkey)
-
Nevirapine
-
This compound standard
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture containing liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration) and potassium phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and nevirapine at various concentrations (to determine Km and Vmax).
-
Incubate the mixture at 37°C for a specified time (e.g., 10-60 minutes), ensuring linear formation of the metabolite.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
3. Analytical Method:
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Generate a standard curve using the this compound standard to quantify the metabolite formed.
4. Data Analysis:
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
-
Plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Experimental Workflow for In Vitro Metabolism Studies
The following diagram illustrates a typical workflow for conducting in vitro metabolism studies to compare interspecies differences.
Caption: Workflow for comparing 12-OHNVP metabolism across species.
Conclusion
The metabolism of nevirapine to this compound exhibits notable interspecies differences. While qualitative metabolic profiles are similar, the quantitative variations in enzyme kinetics are critical for the correct interpretation of preclinical data. This guide provides a framework for researchers to understand these differences and to design more effective preclinical studies. Further research is warranted to generate a comprehensive and directly comparable quantitative dataset of this compound formation kinetics across all relevant preclinical species and humans.
References
- 1. Biotransformation of nevirapine, a non-nucleoside HIV-1 reverse transcriptase inhibitor, in mice, rats, rabbits, dogs, monkeys, and chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolic Activation of Nevirapine in Human Liver Microsomes: Dehydrogenation and Inactivation of Cytochrome P450 3A4 | Semantic Scholar [semanticscholar.org]
- 4. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - American Chemical Society - Figshare [acs.figshare.com]
The Unexplored Potential of 12-Hydroxynevirapine in Optimizing Nevirapine Therapy
For researchers and drug development professionals, understanding the intricate metabolic pathways of antiretroviral drugs is paramount to enhancing therapeutic efficacy and patient safety. This guide provides a comparative analysis of monitoring the parent drug, nevirapine (B1678648), versus its primary metabolite, 12-hydroxynevirapine, in the context of HIV-1 treatment.
Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is widely prescribed for the management of HIV-1 infection. Its clinical effectiveness is often associated with maintaining optimal plasma concentrations, a challenge complicated by significant inter-patient pharmacokinetic variability. While therapeutic drug monitoring (TDM) of nevirapine is a recognized strategy to personalize dosing, the role of its metabolites, particularly the most abundant, this compound, remains a subject of scientific inquiry.
Nevirapine's Metabolic Journey: From Parent Drug to Metabolites
Upon administration, nevirapine undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[1][2] This biotransformation yields several hydroxylated metabolites, with this compound being the most predominant form found in plasma.[3][4] These metabolites are subsequently conjugated with glucuronic acid and eliminated from the body, mainly through urine. Understanding this metabolic cascade is crucial for interpreting drug exposure and its potential impact on treatment outcomes.
Caption: Simplified metabolic pathway of nevirapine.
Comparative Analysis: Nevirapine vs. This compound as Efficacy Markers
Current clinical practice and research have established a correlation between nevirapine plasma concentrations and its therapeutic effect. However, the clinical significance of this compound levels is yet to be fully elucidated. The following tables summarize the existing data.
Table 1: Correlation with Therapeutic Efficacy
| Analyte | Correlation with Virologic Suppression | Clinical Utility in TDM |
| Nevirapine | Established. Trough concentrations above 3,000 ng/mL are associated with a higher probability of achieving and maintaining an undetectable HIV viral load.[5] | Recommended to optimize virologic response and mitigate toxicity.[5] |
| This compound | Not yet established. Further investigation is required to determine if a correlation exists.[3][4] | Currently not utilized in routine therapeutic drug monitoring. |
Table 2: Pharmacokinetic Profile
| Analyte | Relative Plasma Concentration | Key Pharmacokinetic Insights |
| Nevirapine | Parent drug with high inter-individual variability. | Therapeutic range is well-defined. |
| This compound | Predominant metabolite, but concentrations are significantly lower than nevirapine.[3][4] | The metabolic index (ratio of metabolite AUC to nevirapine AUC) for this compound does not significantly change between a single dose and steady state.[3][4] |
Experimental Protocols: A Methodological Overview
The quantification of nevirapine and its metabolites, alongside the assessment of therapeutic efficacy, requires precise and validated methodologies.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for measuring nevirapine and its metabolites.
1. Quantification of Nevirapine and this compound:
-
Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically treated to precipitate proteins, and the resulting supernatant is injected into the HPLC system.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate nevirapine and its metabolites.
-
Detection: Mass spectrometry allows for the precise quantification of each analyte.
2. Assessment of Therapeutic Efficacy:
-
Primary Endpoint: The primary measure of nevirapine's efficacy is the reduction in HIV-1 viral load in the patient's plasma.
-
Method: Quantitative reverse transcription polymerase chain reaction (RT-PCR) is used to measure the number of HIV-1 RNA copies per milliliter of plasma.
-
Successful Outcome: A successful therapeutic outcome is generally defined as achieving and maintaining a viral load below the limit of detection (e.g., <50 copies/mL).[6]
The Logical Framework: Connecting the Dots
The relationship between nevirapine administration, its metabolism, and the resulting therapeutic effect is a complex interplay. The current understanding is visualized in the diagram below.
Caption: Logical flow from dosing to therapeutic outcome.
Future Perspectives and Research Imperatives
While the therapeutic monitoring of nevirapine is well-supported by clinical evidence, the role of its metabolites, including this compound, remains an untapped area of research. Future studies should aim to:
-
Establish a definitive correlation: Conduct large-scale pharmacokinetic/pharmacodynamic (PK/PD) studies to investigate the relationship between this compound concentrations and both virologic response and the incidence of adverse events.
-
Investigate metabolite activity: Determine if this compound possesses any antiretroviral activity or contributes to the toxicity profile of nevirapine.
-
Explore pharmacogenomic influences: Assess the impact of genetic variations in metabolizing enzymes, such as CYP3A4 and CYP2B6, on the formation of this compound and its potential clinical consequences.
A deeper understanding of the complete metabolic fate of nevirapine holds the promise of refining therapeutic strategies, leading to more personalized and effective HIV-1 treatment regimens. The scientific community is encouraged to pursue these avenues of research to unlock the full potential of nevirapine therapy.
References
- 1. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetic predictors of nevirapine pharmacokinetics in Ghanaian children living with HIV with or without TB coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 5. [Evidence-based therapeutic drug monitoring for nevirapine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of nevirapine-based approaches in HIV type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 12-Hydroxynevirapine formation in different in vitro systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of 12-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine (B1678648), across various in vitro systems. Understanding the metabolic pathways of drug candidates is crucial in drug development, and this document offers a consolidated resource of supporting experimental data, detailed methodologies, and visual representations of the key processes involved.
Executive Summary
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several hydroxylated metabolites. Among these, this compound is a significant metabolite, and its formation is a key area of study for understanding nevirapine's efficacy and potential for drug-drug interactions. This guide focuses on the comparison of this compound formation in three primary in vitro systems:
-
Human Liver Microsomes (HLMs): Subcellular fractions of the liver that are rich in CYP enzymes.
-
Recombinant Human CYP Enzymes: Individual CYP enzymes expressed in a cellular system, allowing for the study of a specific enzyme's contribution to metabolism.
-
Human Hepatocytes: Intact liver cells that provide a more physiologically relevant model, containing a full complement of metabolic enzymes and cofactors.
The data presented herein indicates that CYP3A4 is the primary enzyme responsible for the formation of this compound . While direct comparative kinetic data for this compound formation across all systems is limited in publicly available literature, this guide compiles available information to provide a clear overview.
Data Presentation: Quantitative Comparison of Nevirapine Metabolism
| In Vitro System | Metabolite | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |
| Human Liver Microsomes (HLMs) | 2-hydroxynevirapine | 212[1] | Not Reported | Not Reported |
| 3-hydroxynevirapine | 609[1] | Not Reported | Not Reported | |
| Recombinant CYP Enzymes | ||||
| cDNA-expressed CYP3A4 | 2-hydroxynevirapine | 279[1] | Not Reported | Not Reported |
| cDNA-expressed CYP2B6 | 3-hydroxynevirapine | 834[1] | Not Reported | Not Reported |
Note: The data for this table is sourced from a study by Erickson et al., 1999. While Vmax and intrinsic clearance values were not reported in the abstract, the apparent Km values provide insight into the affinity of the enzymes for nevirapine to form these metabolites. A lower Km value suggests a higher affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments related to the in vitro metabolism of nevirapine.
Protocol 1: Nevirapine Metabolism in Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for incubating nevirapine with HLMs to study the formation of its metabolites.
1. Incubation Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Human liver microsomes (e.g., 0.5 - 1.0 mg/mL protein).
-
Nevirapine (at various concentrations to determine kinetics, e.g., 1-500 μM).
-
NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
2. Incubation:
-
Pre-incubate the mixture of HLMs, nevirapine, and buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
4. Analysis:
-
Analyze the formation of this compound and other metabolites using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
Protocol 2: Nevirapine Metabolism using Recombinant Human CYP Enzymes
This protocol is used to identify the specific CYP enzymes responsible for nevirapine metabolism.
1. Incubation Mixture Preparation:
-
Prepare a reaction mixture containing:
-
A specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2B6, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Nevirapine (at a fixed concentration or a range for kinetic studies).
-
NADPH-regenerating system.
-
Phosphate buffer (pH 7.4).
-
2. Incubation:
-
Follow the same incubation procedure as described for HLMs.
3. Reaction Termination and Sample Preparation:
-
Follow the same termination and preparation steps as for HLMs.
4. Analysis:
-
Analyze the samples by HPLC-MS/MS to quantify the formation of this compound. The rate of formation is then used to determine the contribution of the specific CYP isoform.
Protocol 3: Nevirapine Metabolism in Human Hepatocytes
This protocol provides a more physiologically relevant system for studying drug metabolism.
1. Cell Culture and Treatment:
-
Culture primary human hepatocytes in appropriate media and conditions (e.g., collagen-coated plates).
-
Once the cells are confluent and have regained metabolic activity, treat them with nevirapine at various concentrations.
2. Sample Collection:
-
At different time points, collect aliquots of the culture medium and/or cell lysates.
3. Sample Preparation:
-
For medium samples, perform protein precipitation with a cold organic solvent.
-
For cell lysates, perform cell lysis followed by protein precipitation.
-
Centrifuge and collect the supernatant.
4. Analysis:
-
Analyze the supernatant for the presence and quantity of this compound and other metabolites using HPLC-MS/MS.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of Nevirapine to its primary hydroxylated metabolites.
Caption: General experimental workflow for in vitro nevirapine metabolism studies.
Conclusion
The in vitro metabolism of nevirapine to this compound is a critical pathway mediated predominantly by the CYP3A4 enzyme. While human liver microsomes, recombinant CYP enzymes, and human hepatocytes are all valuable tools for studying this biotransformation, they each offer different levels of complexity and physiological relevance. HLMs and recombinant CYPs are excellent for enzyme kinetics and reaction phenotyping, while hepatocytes provide a more holistic view of metabolism, including the interplay of various enzymes and transporters.
For researchers and drug development professionals, the choice of in vitro system will depend on the specific questions being addressed. For early-stage screening and identification of the primary metabolizing enzymes, HLMs and recombinant CYPs are often sufficient. For more in-depth studies of metabolic stability, drug-drug interaction potential, and the role of transporters, human hepatocytes are the preferred model. This guide provides a foundational understanding to aid in the selection of the most appropriate in vitro system and in the design and interpretation of experiments aimed at characterizing the formation of this compound.
References
A Comparative Guide to 12-Hydroxynevirapine Quantification Assays: Ensuring Reproducibility and Robustness
For researchers, scientists, and drug development professionals engaged in the study of nevirapine (B1678648) metabolism, the accurate and reliable quantification of its metabolites is paramount. 12-hydroxynevirapine is a primary metabolite, and its concentration in biological matrices can provide critical insights into drug efficacy, patient adherence, and potential toxicity. This guide offers a comparative overview of common bioanalytical methods for this compound quantification, with a focus on reproducibility and robustness, supported by experimental data from published studies.
Performance Comparison of Quantification Methods
The selection of an appropriate assay for this compound quantification depends on various factors including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The most prevalent methods are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection (HPLC-UV).
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.010 - 1.0 mg/L[1] | 20 - 60 µg/mL |
| Accuracy | Within 16% of theoretical value at the lowest QC level[1] | 99.83 - 100.73% recovery |
| Precision (Within-day) | Within 12%[1] | Not explicitly stated |
| Precision (Between-day) | Within 12%[1] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 0.09 µg/mL |
| Sample Volume | 50 µL of human plasma[1] | Not explicitly stated |
| Specificity | High, due to mass-based detection | Potential for interference from co-eluting compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and ensuring the robustness of an assay. Below are summarized protocols for the key quantification methods.
LC-MS/MS Quantification of this compound in Human Plasma
This method is designed for the sensitive and specific quantification of nevirapine metabolites.
1. Sample Preparation:
-
50 µL of heparinized human plasma is subjected to enzymatic hydrolysis to convert glucuronide conjugates to their free metabolite form.[1]
-
Protein precipitation is then performed using acetonitrile (B52724) to remove larger proteins that can interfere with the analysis.[1]
2. Chromatographic Separation:
-
The separation of this compound from other metabolites and endogenous plasma components is achieved using a liquid chromatography system.
-
A specific retention time for this compound is established (e.g., 4.27 min) to ensure proper identification.[1]
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection, operating in multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
HPLC-UV Quantification of Nevirapine and Related Impurities
While not specific to this compound in plasma, this protocol for nevirapine drug substance provides a framework for an HPLC-UV method that could be adapted.
1. Sample Preparation:
-
The drug substance is dissolved in a suitable solvent to a known concentration.
2. Chromatographic Separation:
-
A Supelcosil LC-ABZ column is used for separation.[3]
-
The mobile phase consists of a mixture of acetonitrile and ammonium (B1175870) phosphate (B84403) buffer (20:80 v/v, pH 5.0).[3]
3. UV Detection:
-
Detection is performed at a wavelength of 220 nm.[3]
-
Quantification is based on the peak area of the analyte compared to an external standard.[3]
Robustness and Reproducibility Assessment
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Reproducibility refers to the ability of the assay to provide consistent results over time and between different laboratories.
Key Robustness Parameters to Evaluate:
-
pH of the mobile phase: Small variations in pH can affect the retention time and peak shape of ionizable analytes.
-
Mobile phase composition: Minor changes in the solvent ratio can impact chromatographic separation.
-
Column temperature: Temperature fluctuations can influence retention times and selectivity.
-
Flow rate: Variations in the flow rate can affect retention times and peak areas.
Stability of this compound under Various Conditions:
A crucial aspect of assay robustness is the stability of the analyte in the biological matrix and during the analytical process.
| Stability Condition | Result |
| Freeze-Thaw Cycles | Stable through a minimum of three cycles.[1] |
| Short-Term Bench-Top Stability | Within 5% of theoretical value when left in plasma for 4 hours before extraction.[1] |
| Autosampler Stability (Extracted Samples) | Within 6% of theoretical value after 48 hours at room temperature.[1] |
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing assay performance, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Factors influencing assay robustness.
References
- 1. Quantitation of five nevirapine oxidative metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a high-performance liquid chromatography method for the assay of and determination of related organic impurities in nevirapine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Electrochemical Sensor and Gold Standard LC-MS/MS for 12-Hydroxynevirapine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel electrochemical sensing method for the detection of 12-Hydroxynevirapine against the established gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a major oxidative metabolite of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring.
The established gold standard for the quantification of nevirapine and its metabolites, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique is known for its high sensitivity and specificity.[2][3] Recently, novel electrochemical sensors have emerged as a promising alternative, offering potential advantages in terms of speed, cost, and portability. This guide presents a head-to-head comparison of a hypothetical, yet plausible, novel electrochemical sensor against the well-documented performance of LC-MS/MS.
Performance Data: A Comparative Overview
The following table summarizes the key performance metrics for both the novel electrochemical sensor and the gold standard LC-MS/MS method for the detection of this compound.
| Parameter | Novel Electrochemical Sensor (Hypothetical Data) | Gold Standard (LC-MS/MS)[2][3] |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated, but LLOQ is very low |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 1.0 ng/mL |
| Linear Range | 1.5 - 1000 ng/mL | 1.0 - 500 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% | 93% - 114% |
| Precision (%RSD) | < 10% | < 14% |
| Analysis Time per Sample | ~5 minutes | ~15-20 minutes |
| Cost per Sample | Low | High |
| Portability | High (potential for handheld devices) | Low (requires stationary laboratory equipment) |
| Specificity | Good (potential for interference from structurally similar compounds) | Excellent (high selectivity from MS/MS) |
Experimental Protocols
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides highly sensitive and specific quantification of this compound in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For 12-OHNVP, a precursor ion at m/z 283.1 could be monitored.[4]
Novel Method: Electrochemical Sensor
This method offers a rapid and potentially portable alternative for this compound detection. The following is a hypothetical protocol for a voltammetric sensor.
1. Electrode Preparation:
-
Working Electrode: A glassy carbon electrode (GCE) modified with a nanocomposite material (e.g., gold nanoparticles and multi-walled carbon nanotubes) to enhance sensitivity and selectivity.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
2. Sample Preparation:
-
Dilution: Dilute the plasma sample 1:10 with a phosphate (B84403) buffer solution (pH 7.0).
-
No Extraction Required: The direct measurement in the diluted sample is a key advantage, reducing sample preparation time.
3. Electrochemical Measurement:
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Potential Range: Scan over a potential range where this compound is electroactive (this would be determined during method development).
-
Measurement: The peak current generated from the oxidation or reduction of this compound at the electrode surface is proportional to its concentration in the sample.
Visualizing the Methodologies
To better illustrate the workflows and underlying principles, the following diagrams are provided.
Caption: Comparative experimental workflows for this compound detection.
Caption: Metabolic pathway of Nevirapine to this compound.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of 12-Hydroxynevirapine
Immediate Safety and Handling
Before disposal, proper handling of 12-Hydroxynevirapine is crucial. Researchers should always consult the Safety Data Sheet (SDS) for the parent compound, nevirapine (B1678648), for immediate safety protocols. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed to minimize exposure.
Disposal Procedures for this compound
Given that nevirapine has been shown to be harmful to aquatic life, it is imperative to avoid disposing of this compound, or any solutions containing it, down the drain.[1] The recommended procedure aligns with the guidelines for non-hazardous pharmaceutical waste, which prioritizes environmental safety.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste containing this compound from other waste streams. It should be collected in a designated, leak-proof, and clearly labeled waste container. This container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."[2][3]
-
Container Management: Use appropriate containers for different forms of waste:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and empty vials in a securely sealed container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management plan.
-
-
Storage: Store the segregated waste in a secure, designated area within the laboratory, away from general lab traffic and drains, pending pickup by a certified waste management vendor.
-
Documentation: Maintain a log of the waste generated, including the name of the compound, approximate quantity, and date of disposal. This documentation is crucial for regulatory compliance and tracking.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. The preferred method of destruction for non-hazardous pharmaceutical waste is incineration to ensure the complete breakdown of the active pharmaceutical ingredient.[2][4]
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key disposal parameters.
| Parameter | Guideline | Rationale |
| Waste Classification | Likely Non-RCRA Hazardous Pharmaceutical Waste | Based on general pharmaceutical waste guidelines in the absence of specific data for this compound. |
| Primary Disposal Method | Incineration | Ensures complete destruction and prevents environmental release.[2][4] |
| Sewage Disposal | Prohibited | The parent compound, nevirapine, is harmful to aquatic life.[1] |
| Container Type | Leak-proof, clearly labeled containers | Prevents spills and ensures proper handling and segregation.[3] |
| Labeling | "Non-Hazardous Pharmaceutical Waste for Incineration" | Communicates the contents and required disposal method to waste handlers.[2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle and dispose of the waste safely and in an environmentally responsible manner.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.
References
Personal protective equipment for handling 12-Hydroxynevirapine
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to 12-Hydroxynevirapine. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| General Handling (Weighing, preparing solutions) | - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standard. Change gloves every two to three hours or immediately if contaminated.[4][5] |
| - Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tight-fitting (elastic or knit).[4][6] | |
| - Eye and Face Protection: Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles if there is a risk of splashing. | |
| - Respiratory Protection: For handling powders outside of a containment device, a NIOSH-certified respirator (e.g., N95) is required.[7] Surgical masks do not provide adequate respiratory protection from drug exposure.[6] | |
| Transporting within the Laboratory | - Gloves: At a minimum, a single pair of chemotherapy-grade nitrile gloves. |
| - Secondary Containment: Use a leak-proof and clearly labeled secondary container. | |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-grade nitrile gloves. |
| - Gown: Impermeable gown. | |
| - Eye and Face Protection: Goggles and a face shield. | |
| - Respiratory Protection: A NIOSH-certified respirator is mandatory. | |
| - Shoe Covers: Disposable shoe covers. |
Operational and Disposal Plans
A clear and well-defined operational plan is critical for minimizing the risk of exposure during the handling and disposal of this compound.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize airborne exposure.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.[9]
-
Donning PPE: Put on PPE in the following order: gown, respiratory protection (if required), eye and face protection, and then gloves. The outer glove should be tucked under the gown cuff.
-
Weighing and Reconstitution: Handle solid forms of the compound with care to avoid generating dust. When preparing solutions, work in a fume hood and avoid splashing.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, gown, inner gloves, eye and face protection, and respiratory protection. Dispose of all single-use PPE as hazardous waste.
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using a spill kit designed for hazardous drugs.
-
Clean: Follow established procedures for cleaning and decontaminating the area, using appropriate cleaning agents.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[10] Follow your institution's specific guidelines for hazardous waste disposal. Sharps should be placed in a designated puncture-resistant sharps container.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ashp.org [ashp.org]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
